Permethrin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C21Cl2H20O3, C21H20Cl2O3 | |
| Record name | PERMETHRIN | |
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DSSTOX Substance ID |
DTXSID8022292 | |
| Record name | Permethrin | |
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Molecular Weight |
391.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |
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Boiling Point |
>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |
| Record name | Permethrin | |
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Solubility |
In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |
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Density |
1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |
CAS No. |
52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |
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Melting Point |
<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |
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Mechanisms of Action and Neurophysiological Effects
Targeting Voltage-Gated Sodium Channels (VGSCs) in Arthropods
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. These channels open transiently in response to a change in membrane potential, allowing an influx of sodium ions that leads to depolarization. They then rapidly inactivate, and the membrane repolarizes, preparing the neuron for the next impulse. drugbank.com Permethrin (B1679614) targets these channels in arthropods, interfering with their normal gating kinetics. patsnap.compatsnap.com
This compound binds to voltage-gated sodium channels and modifies their gating properties, specifically prolonging their open state. patsnap.compatsnap.com This extended opening prevents the channels from closing properly, leading to a sustained influx of sodium ions into the neuron. patsnap.com This prolonged influx of positive charge results in a delayed repolarization of the neuronal membrane and persistent depolarization. atamankimya.comdrugbank.comnih.govnetmeds.comatamanchemicals.com The disruption of sodium transport across the neuronal membrane is a key aspect of this compound's mechanism. nih.govnih.govnetmeds.com
The prolonged depolarization induced by this compound has profound consequences for nerve impulse conduction in arthropods. Instead of generating single, discrete action potentials, affected neurons exhibit repetitive firing. mdpi.comuu.nlnih.gov This uncontrolled and sustained electrical activity disrupts the normal transmission of nerve signals throughout the nervous system. patsnap.comresearchgate.net
The disruption of nerve function leads to a loss of motor control and coordination in arthropods. The affected organisms experience muscle spasms, tremors, and hyperexcitability, followed by paralysis. mdpi.comuu.nlunesp.br This paralysis ultimately impairs essential physiological functions, including respiration, leading to the death of the arthropod. nih.govnih.govpatsnap.comnetmeds.com Research findings indicate that this compound causes nerve impulse disorders as a result of disturbed sodium exchange in cell membranes, leading to excitement, tremors, spasms, paralysis, and death in ectoparasites like ticks. unesp.br Morphological changes in tick synganglion cells induced by this compound may contribute to disturbances in nerve impulse conduction. researchgate.net
Disruption of Neuronal Membrane Polarization and Repolarization
Comparative Neurotoxicity Across Species
While this compound is highly effective against arthropods, its toxicity to mammals is significantly lower. This differential toxicity is primarily attributed to differences in the structure and function of voltage-gated sodium channels between insects and mammals, as well as differences in metabolism. patsnap.comnih.govresearchgate.netpnas.org
A key factor in the selective toxicity of this compound is the differential sensitivity of sodium channels in insects compared to mammals. Insect sodium channels are significantly more sensitive to this compound than mammalian sodium channels. nih.govresearchgate.net This lower sensitivity in mammals means that at concentrations effective for pest control, this compound exhibits lower toxicity to humans and other non-target species. patsnap.com Studies have shown that certain mammalian neuronal sodium channel isoforms, such as rat NaV1.2 and NaV1.4, are virtually insensitive to pyrethroids like this compound in in vitro expression systems, contributing to the favorable selective toxicity. pnas.org The action of pyrethroids on sodium channels also shows a negative temperature coefficient, favoring effects in cold-blooded insects over warm-blooded mammals. europa.eu
Beyond their primary effects on sodium channels, pyrethroids, including this compound, have also been reported to influence the activity of voltage-gated calcium channels (VGCCs). nih.govresearchgate.netnih.gov However, studies investigating the effects of pyrethroids on VGCCs have sometimes yielded conflicting results, with observations of both stimulatory and inhibitory effects. researchgate.net
Specific research on this compound's influence on calcium channels has also shown varied outcomes depending on the experimental system. Some studies suggest that this compound may modulate cholinergic mini-synaptic currents by partially blocking calcium channels. researchgate.netresearchgate.net However, other studies using primary cultures of mouse neocortical neurons found that this compound was without effect on evoking calcium influx, unlike several other pyrethroids tested. researchgate.netnih.gov In HepG2 hepatocytes, this compound treatment was shown to decrease intracellular calcium levels in some studies, although the mechanism of this compound-induced ERK1/2 activation in these cells was found to be independent of changes in intracellular calcium or ER stress-mediated mechanisms in one study. nih.gov
Permethrin Metabolism and Pharmacokinetics
In Vivo Biotransformation Pathways
The primary metabolic pathways for permethrin (B1679614) in vivo involve ester hydrolysis and oxidation. nih.gov These processes occur rapidly and extensively following absorption. nih.govwho.int
Ester Hydrolysis and Oxidation Processes
Ester hydrolysis is a major metabolic reaction that cleaves the ester bond of the this compound molecule, splitting it into two main components: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzyl alcohol (3-PBalc). nih.govoup.com This hydrolysis is primarily catalyzed by carboxylesterases. nih.govmsstate.edu
Oxidation occurs at various sites on the this compound molecule, including the cyclopropane (B1198618) carboxylic acid moiety, the alcohol moiety, and potentially in the vicinity of the ester bond. nih.govwho.int These oxidative reactions are largely catalyzed by cytochrome P450 enzymes. nih.govnih.gov Oxidation can lead to the formation of hydroxylated metabolites. For instance, hydroxylation can occur at the trans- and cis-methyl groups of the geminal dimethyl group on the cyclopropane ring and at the 2'- and 4'- positions of the phenoxy group. who.int 3-PBalc, formed from ester hydrolysis, can be further oxidized to 3-phenoxybenzaldehyde (B142659) (3-PBald) and subsequently to 3-phenoxybenzoic acid (3-PBA) by cytochrome P450s and dehydrogenases. researchgate.net
Formation of Inactive Metabolites
The metabolic processes of hydrolysis and oxidation generally result in metabolites that are more polar and less lipid-soluble than the parent this compound. nih.gov These metabolites are considered inactive and are more amenable to excretion. nih.govdrugbank.com Conjugation reactions, such as with glucuronic acid, glycine, and sulfuric acid, further increase the water solubility of the metabolites, facilitating their elimination. oup.comwho.int Major conjugated metabolites include the sulfate (B86663) and glucuronide conjugates of the phenoxybenzoic acid portion and the glucuronide conjugate of the cyclopropane carboxylic acid portion. nih.gov
Role of Hepatic Carboxylesterases and Cytochrome P450 Enzymes
Hepatic carboxylesterases (CEs) play a crucial role in the hydrolysis of the ester bond in this compound. nih.govmsstate.edunih.gov Studies have shown that mammalian liver microsomes contain the major pyrethroid-hydrolyzing esterase, likely a carboxylesterase. nih.gov Human carboxylesterases, specifically hCE-1 and hCE-2, have been identified as enzymes that hydrolyze pyrethroids. msstate.edu
Cytochrome P450 (CYP) enzymes are also significant in this compound metabolism, primarily catalyzing oxidative reactions. nih.govnih.gov In human liver, CYP2B6 and CYP2C19 have been shown to metabolize this compound isomers, with CYP2C19 exhibiting the highest apparent intrinsic clearance values for this metabolism. nih.gov Other human CYP enzymes contributing to this compound metabolism include CYP1A2, CYP2C8, CYP2C91, CYP2D61, CYP3A4, and CYP3A5. nih.gov While both CEs and CYPs contribute, CEs are reported to be extensively involved in the metabolism of this compound isomers in adult human liver due to their higher abundance, with CYP enzymes accounting for a smaller percentage of the total metabolism. nih.gov
Excretion Pathways of Metabolites
This compound and its metabolites are primarily excreted from the body within a few days following exposure. europa.eunih.govwho.int The major routes of excretion are urine and feces. inchem.orgwikipedia.org Metabolites, being more water-soluble, are predominantly excreted in the urine, often as conjugates. oup.comnih.govdrugbank.com Unchanged this compound is typically found in the feces, which may represent unabsorbed compound or be due to biliary excretion. nih.govinchem.org Studies in various species, including rats, goats, and cows, have shown that the majority of administered radiocarbon from labeled this compound is recovered in urine and feces. nih.govnih.govinchem.org
Isomer-Specific Metabolism (cis- and trans-permethrin)
This compound exists as cis and trans isomers, which exhibit differences in their metabolism and elimination. nih.goveuropa.euinchem.org The trans isomer is generally metabolized more rapidly than the cis isomer. nih.goveuropa.eunih.govwho.int This difference is largely attributed to the lower susceptibility of the cis isomer to enzymatic hydrolysis of the ester linkage compared to the trans isomer. nih.goveuropa.eu
Studies have shown that trans isomer metabolism is dominated by hydrolysis, while cis isomer metabolism is dominated by oxidation. nih.gov Consequently, metabolites retaining the ester bond are more likely to be formed from the cis isomer. nih.gov These ester-containing metabolites derived from the cis isomer tend to be excreted in the feces, potentially via biliary excretion, whereas the more rapidly hydrolyzed trans isomer leads to metabolites primarily excreted in the urine. nih.govinchem.org The rate of elimination of radioactivity from the trans isomer is typically faster than that from the cis isomer. nih.govnih.govinchem.org
Data from studies in rats illustrate the differences in excretion patterns between the isomers: a higher percentage of radiolabeled trans isomer is excreted in the urine compared to the cis isomer within the same timeframe. nih.govinchem.org
| Isomer | Primary Metabolic Pathway Dominance | Relative Rate of Hydrolysis | Major Excretion Route of Metabolites |
| cis-Permethrin (B1144874) | Oxidation | Slower | Feces (ester-containing metabolites) |
| trans-Permethrin (B105639) | Hydrolysis | Faster | Urine (hydrolyzed metabolites) |
This differential metabolism contributes to the observation that the cis isomer may be retained in tissues longer than the trans isomer. nih.gov
Environmental Fate and Ecotoxicology
Degradation Pathways in Environmental Compartments
Permethrin (B1679614) undergoes degradation in the environment through processes including photolysis, microbial degradation, and hydrolysis. ccme.caccme.cacedarhilltx.com
Photolysis in Water and Soil
Photolysis, the degradation induced by light, contributes to this compound breakdown in water and on soil surfaces. who.intcedarhilltx.com In water, photolysis under artificial light (λ = 290 nm) leads to cyclopropane (B1198618) ring isomerization and ester cleavage. psu.edu Major degradation products in water include 3-phenoxybenzyl alcohol and dichlorovinyl acid. psu.edu The photolytic half-life of this compound in pond water has been reported as approximately 19.6 to 27.1 hours, with the cis isomer being slightly more stable than the trans isomer. psu.edu In seawater exposed to sunlight, this compound had a half-life of 14 days. psu.edu
In soil, the photolytic degradation products are similar to those in water, primarily 3-phenoxybenzyl alcohol and dichlorovinyl acid, resulting from ester cleavage. psu.edu this compound is considered moderately susceptible to degradation via photolysis in both water and soil. psu.edu
Microbial Degradation in Soil and Sediment
Microbial activity is a significant factor in the degradation of this compound, particularly in soil and sediment. psu.educedarhilltx.comepa.gov this compound binds tightly to soil and is primarily broken down by microorganisms. orst.educedarhilltx.com Under aerobic conditions in soil, this compound degrades with an average half-life of 39.5 days, with a range from 11.6 to 113 days. orst.educedarhilltx.com The rate of microbial degradation can vary depending on environmental conditions such as temperature, pH, moisture content, and the specific microbial community present. ccme.ca Degradation is generally more rapid at temperatures around 25°C. psu.edu
Studies have shown that the trans isomer of this compound degrades more rapidly than the cis isomer in soil and sediment. psu.eduwho.intccme.ca For instance, in a Dubbs fine sandy loam soil incubated at 25°C, the half-lives for cis- and trans-permethrin (B105639) were approximately 12 and 5 days, respectively. psu.edu In flooded lake sediment, approximately 85% of cis-permethrin (B1144874) remained after 12 weeks in unsterilized sediment, suggesting slower degradation compared to the aqueous phase. psu.edu Microbial activity has been identified as a major factor in the degradation of this compound in sediment-seawater samples. psu.edu
Various microorganisms, including bacteria and fungi, are capable of degrading pyrethroids like this compound in liquid cultures and soils. frontiersin.org Some microorganisms can utilize pyrethroids as a carbon source or degrade them co-metabolically. frontiersin.org Bacterial strains such as Acinetobacter baumannii ZH-14 have demonstrated the ability to degrade this compound, with one study showing 100% degradation of 50 mg/L this compound within 72 hours under optimized conditions. nih.gov This strain degraded this compound up to a concentration of 800 mg/L and also showed the ability to degrade other synthetic pyrethroids. nih.gov
The degradation of this compound in soil appears to involve soil binding followed by microbial degradation. epa.gov
Hydrolysis of the Ester Bond
Hydrolysis, the cleavage of a molecule by reaction with water, is another important degradation pathway for this compound, primarily affecting its ester bond. ccme.caccme.ca this compound is relatively stable at acidic and neutral pH levels but hydrolyzes slowly under alkaline conditions. psu.educcme.ca Ester cleavage is a major initial degradation reaction. who.int
Formation and Further Degradation of Metabolites in the Environment
The degradation of this compound results in the formation of several metabolites in the environment. ccme.cacedarhilltx.comwikipedia.org The major initial degradation products often result from ester cleavage and include 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA). psu.educcme.caepa.gov
These primary metabolites can undergo further degradation. For example, 3-phenoxybenzyl alcohol can be oxidized to 3-phenoxybenzaldehyde (B142659) and then to 3-phenoxybenzoic acid (3-PBA). ethz.chfrontiersin.orgnih.gov The acid moiety, DCVA, can also be further degraded, eventually leading to mineralization to carbon dioxide. who.intethz.ch
While this compound itself is generally considered the compound of toxicological significance, some metabolites have also been studied. orst.edu Major metabolites detected in environmental samples can include cis- and trans-DCVA and 3-PBA. orst.edu
Transport and Distribution in Environmental Media
This compound's physical and chemical properties govern its transport and distribution in environmental media such as soil and water. psu.educcme.ca
Adsorption to Soil and Sediment
This compound has a high affinity for soil and sediment due to its nonpolar nature, low water solubility, and high octanol-water partition coefficient. psu.educcme.cacedarhilltx.com This strong adsorption limits its mobility in soil and reduces its likelihood of leaching into groundwater. psu.educcme.caorst.educedarhilltx.com The soil sorption coefficient (Koc) for this compound is high, indicating a strong tendency to bind to organic carbon in soil and sediment. psu.eduorst.eduepa.govresearchgate.net
In aquatic systems, this compound rapidly adsorbs to sediment within the first 1 to 3 days. ccme.ca More than 95% of applied this compound was adsorbed onto lake sediment within 1 hour in one study. psu.edu While this compound in the water column may have a relatively short half-life (e.g., 19-27 hours), this compound adsorbed to sediments can persist for a longer period, potentially exceeding a year. orst.educedarhilltx.com This strong adsorption to sediment can reduce its bioavailability in the water column, but sediment-bound this compound can still pose a risk to benthic organisms. orst.eduepa.gov Sediment-bound residues can also be transported into surface waters during runoff events. psu.edu
Data Table: this compound Environmental Half-Lives
| Environmental Compartment | Process | Half-Life Range/Value | Notes | Source |
| Water Column | Photolysis | 19-27 hours (average) | Varies with isomer and conditions | orst.educedarhilltx.com |
| Seawater (sunlight) | Photolysis | 14 days | psu.edu | |
| Soil (Aerobic) | Microbial Degradation | 39.5 days (average) | Range: 11.6 to 113 days | orst.educedarhilltx.com |
| Soil | Degradation (Field) | 17-43 days | Bare-ground plots | epa.gov |
| Flooded Sediment | Degradation | > 12 weeks (cis) | Slower than in water | psu.edu |
| Pond Sediment | Degradation | 7 days | who.int | |
| Sediment/Seawater | Microbial Activity | < 2.5 days | In unsterilized sediment | psu.edu |
| Soil (Aerobic) | Microbial Degradation | ≤ 28 days | Generally | who.int |
| Soil (Anaerobic) | Degradation | ~7 months (204 days) | At 13 mg/kg application rate | epa.gov |
| Soil (Lab, 25°C) | Microbial Degradation | 12 days (cis), 5 days (trans) | Dubbs fine sandy loam soil | psu.eduresearchgate.net |
| Sediment | Persistence | > 1 year | When adsorbed | orst.educedarhilltx.com |
Table: this compound Adsorption Properties
| Property | Value | Notes | Source |
| Water Solubility | 5.5 x 10⁻³ mg/L | At 25°C | psu.eduorst.edu |
| Water Solubility | 0.006 mg/L | At 20°C | ccme.caccme.ca |
| Octanol-Water Partition Coefficient (log Kow) | 6.1 | At 20°C | orst.edu |
| Octanol-Water Partition Coefficient (log Kow) | 2.88 to 6.5 | Range reported | ccme.ca |
| Soil Sorption Coefficient (Koc) | 1.00 x 10⁵ | orst.edu | |
| Soil Sorption Coefficient (Koc) | 16,400 - 550,000 | High affinity for organic carbon | researchgate.net |
| Soil Sorption Coefficient (log Koc) | 1.32 to 2.79 | Range reported | ccme.ca |
Leaching Potential in Soil
This compound exhibits a strong tendency to bind to soil particles, particularly to organic matter. This strong adsorption, indicated by high Koc values ranging from 10,471 to 86,000, suggests that this compound is expected to be immobile in soil. rayfull.comtandfonline.com Studies on the leaching potential of this compound and its degradates have shown very little downward movement in soil columns. who.intinchem.org For instance, in a soil column study, only a small percentage (0.07% for cis-permethrin and 0.04% for trans-permethrin) of the applied amount was found in the leachate water after three pore volumes. koreascience.kr The low mobility is attributed to its strong adsorption to soil and low water solubility. koreascience.kr While this compound is not likely to leach through soil or move in the aqueous phase in runoff water, sediment-bound residues can be transported into surface waters during heavy runoff events. psu.edu
Volatilization from Surfaces
This compound has a very low vapor pressure, approximately 5.18 x 10⁻⁸ mm Hg at 25 °C, and a low Henry's Law constant. nih.gov These physical properties suggest that volatilization from both dry and moist soil surfaces is not expected to be a significant fate process. nih.gov While volatilization from water surfaces is possible based on its estimated Henry's Law constant, this is expected to be attenuated by the strong adsorption of this compound to suspended solids and sediment in the water column. rayfull.comnih.gov The estimated volatilization half-life from a model pond exceeds 100 years if adsorption is considered. nih.gov Volatilization from surfaces and clothing is less likely compared to aerosols due to this compound's low vapor pressure. wikipedia.org
Persistence in Aquatic Systems and Sediments
This compound dissipates rapidly from the water column, primarily due to adsorption to sediment rather than degradation. ccme.ca The average half-life range for this compound in the water column is approximately 19 to 27 hours. orst.educedarhilltx.com However, this compound adsorbed to sediments can persist for much longer periods, potentially exceeding a year. orst.educedarhilltx.com Studies have shown that over 95% of applied this compound can be adsorbed onto lake sediment within one hour. psu.edu The degradation of this compound in water and sediment is influenced by factors such as microbial activity and photolysis. psu.edunih.gov Photolysis in water can lead to the formation of degradates such as 3-phenoxybenzyl alcohol and dichlorovinyl acid. psu.edu The photolytic half-life in pond water has been determined to be around 19.6 to 27.1 hours for the trans and cis isomers, respectively. psu.edu In sediment/seawater mixtures, the half-life can be less than 2.5 days, with microbial activity playing a major role in degradation. psu.edu this compound is more persistent in sediment than in water, and residues in sediment can persist beyond 30 days. ccme.cawfduk.org
Ecological Impact on Non-Target Organisms
This compound is known to be highly toxic to various non-target organisms, particularly aquatic invertebrates and fish, as well as beneficial insects like honeybees. orst.eduepa.govherts.ac.ukorst.edu
Toxicity to Aquatic Invertebrates and Fish
This compound is highly toxic to freshwater and estuarine aquatic organisms, including fish and invertebrates. orst.eduepa.govorst.edu Laboratory tests have shown high acute toxicity to several aquatic species. For example, the 48-hour LC₅₀ for Daphnia Magna is 0.075 ppb. psu.edu For fish, the 96-hour LC₅₀ for Fathead Minnow is 2.0 ppb, for Rainbow Trout is 9.8 ppb, and for Bluegill Sunfish is 6.1 ppb. psu.edu The 96-hour LC₅₀ values for fish can range from 0.62 µ g/litre for larval rainbow trout to 314 µ g/litre for adult rainbow trout. who.int Despite high toxicity in laboratory settings, reports of fish kills in the field are not common, which is attributed to the strong adsorption of this compound to sediments and its rapid degradation in the water column. who.int However, sediment-bound this compound can still be toxic to burrowing organisms, although this effect is often temporary. who.int The EPA has classified this compound as a Restricted Use pesticide due to its high toxicity to aquatic organisms. epa.gov
Here is a table summarizing some acute toxicity data for aquatic organisms:
| Organism | Endpoint | Concentration | Citation |
| Daphnia Magna | 48-hr LC₅₀ | 0.075 ppb | psu.edu |
| Fathead Minnow | 96-hr LC₅₀ | 2.0 ppb | psu.edu |
| Rainbow Trout | 96-hr LC₅₀ | 9.8 ppb | psu.edu |
| Bluegill Sunfish | 96-hr LC₅₀ | 6.1 ppb | psu.edu |
| Rainbow Trout | 96-hour LC₅₀ | 2.5 μg/L | orst.edu |
| Bluegill Sunfish | 48-hour LC₅₀ | 1.8 μg/L | orst.edu |
| Daphnia | 48-hour LC₅₀ | 0.6 μg/L | orst.edu |
| Tropical Freshwater Fish (Danio rerio) | Acute 96 hour LC₅₀ | > 0.0017 mg l⁻¹ | herts.ac.uk |
| Temperate Freshwater Aquatic invertebrates | Acute 48 hour EC₅₀ | 0.0006 mg l⁻¹ | herts.ac.uk |
Bioconcentration of this compound in aquatic organisms has been observed, with bioconcentration factors ranging from 43 to 750 for various organisms. who.int However, absorbed this compound is generally lost rapidly when organisms are transferred to clean water, suggesting no significant bioaccumulation in practice. who.int Conversely, some research suggests that this compound can be expected to bioaccumulate in lower food chain organisms, and biomagnification is possible due to the re-entry of this compound from the benthic zone. epa.gov Studies have confirmed the ability of fish like the Inland silverside (Menidia beryllina) to bioaccumulate this compound via a dietary route. siu.edu
Sublethal Effects on Aquatic Organisms
Beyond acute toxicity, this compound can induce sublethal effects on aquatic organisms. Research indicates that this compound in aquatic sediments may inhibit the growth of exposed invertebrates at levels as low as 44-73 ng/g sediment. orst.edu Acute toxicity LC₅₀ values may not fully capture the potentially significant sublethal chronic effects of this compound on sensitive aquatic insects like stoneflies and caddisflies. psu.edu Sublethal effects can include disruption of antioxidant enzyme levels and alterations in hemolymph biochemistry in organisms like the narrow-clawed crayfish (Astacus leptodactylus). nih.gov Pyrethroid metabolites in fish can act as endocrine disruptors, potentially affecting fish development. siu.edu
Toxicity to Beneficial Insects, including Honeybees
This compound is highly toxic to terrestrial invertebrates, including honeybees and other beneficial insects. orst.eduepa.govorst.edu The topical LC₅₀ for honeybees is reported as 0.05 µ g/bee and 0.029 μ g/bee . psu.eduorst.edu While this compound is highly toxic to honeybees in laboratory tests, a strong repellent effect may reduce toxic effects in practice, and there is no widespread evidence of significant honeybee kills under normal use. who.int this compound can also be more toxic to predator mites than to target pest species. who.int
Effects on Avian Species
This compound is generally considered to have low toxicity to birds. Acute oral median lethal dose (LD50) values for various avian species are reported to be high, exceeding 3000 mg/kg body weight for chickens, >9800 mg/kg for mallard ducks, and >13,500 mg/kg for Japanese quail orst.edu. The oral LD50 for the this compound formulation Pramex is greater than 9900 mg/kg in mallard ducks, greater than 13,500 mg/kg in pheasants, and greater than 15,500 mg/kg in Japanese quail, classifying this compound as practically non-toxic to birds orst.edufrontiersin.org. No acute toxic effects have been reported for this compound in birds in some evaluations frontiersin.org. Dietary exposure studies also show high LD50 values, greater than 5000 mg/kg diet who.int. This compound has been found to have no effect on reproduction in hens at a dose of 40 mg/kg diet who.int.
Despite the general low acute toxicity, some studies indicate potential sub-lethal effects and impacts under specific exposure scenarios. Research on broiler chicks (Gallus gallus domesticus) exposed to pyrethroids like this compound has revealed signs of toxicity including reduced body weight and anaemia isip.de. Furthermore, studies on passerine birds have shown negative effects related to this compound exposure in nesting material. Adult and nestling zebra finches (Taeniopygia guttata castanotis) exposed to this compound-treated nests exhibited impaired breeding success isip.de. In a study on zebra finches, treating nest material with this compound significantly increased the number of hatchlings in the first generation but decreased fledgling success in the second generation oup.comresearchgate.net. Body mass for hatchlings exposed to this compound was lower than for control hatchlings in both generations, although statistically significant only for the second generation oup.comresearchgate.net. This compound was detected inside some non-embryonated zebra finch eggs exposed to treated nest material, with concentrations ranging from 693 to 4781 ng per gram of dry egg mass in positive samples oup.com. A study examining blue tit (Cyanistes caeruleus) and great tit (Parus major) nests found this compound in a high percentage of samples (89.1% for both species), with average concentrations of 231.1 ppb isip.de. Higher levels of insecticides, including this compound, in these nests were linked to increased offspring mortality and a higher number of unhatched eggs isip.debeyondpesticides.org.
While generally considered non-toxic to birds, a suspected case of this compound toxicosis in a flock of mountain quail (Oreortyx pictus) treated with a this compound-containing powder bath was considered fatal in seven birds mdpi.com. Signs appeared three days after exposure and included reduced activity and ruffled feathers, with histopathological evaluation revealing malfunctioning of the liver and kidneys mdpi.com. This case highlights that under certain exposure conditions or in specific species, adverse effects, including mortality, can occur mdpi.com.
This compound does not bioaccumulate in birds who.intinchem.org.
Bioaccumulation Potential in Organisms
This compound is not classified as a bioaccumulative substance according to the criteria of the Toxic Substances Management Policy ccme.ca. Its environmental fate characteristics, such as rapid transformation and degradation in water, and strong adsorption to sediment and soil, contribute to a lower potential for widespread bioaccumulation orst.educcme.capsu.eduherts.ac.ukepa.gov. This compound dissipates rapidly from surface waters, primarily due to adsorption to sediment ccme.ca. It is more persistent in sediment and soil, with half-lives ranging from 5 to 42 days ccme.ca. Due to its low persistence, low water solubility, and strong sorption, the potential for this compound to move to groundwater is very low ccme.ca.
Studies have examined the bioconcentration potential of this compound in various aquatic organisms by determining bioconcentration factors (BCFs). BCFs measured in controlled laboratory or mesocosm studies for this compound range from 44 to 2800 ccme.ca. A considerably higher BCF of 60,176 was estimated for Salmo trutta (brown trout) based on field-collected fish, but the exposure duration was unknown ccme.ca.
Reported bioconcentration factors for different aquatic species include:
Bluefish: 715 orst.edu
Catfish: 703 orst.edu
Sheepshead minnows (Cyprinodon variegatus): 290–620 when exposed at concentrations between 1.25 and 10 µ g/litre for 28 days inchem.orgwfduk.org
Oncorhynchus mykiss: 560 wfduk.org
Salmo salar: 55 wfduk.org
Cyprinus carpio: 330–750 wfduk.org
Crassostrea virginica (Molluscs): 1,900 wfduk.org
These BCF values generally indicate a low to moderate potential for this compound to accumulate in these organisms orst.edu.
A key factor limiting bioaccumulation is the ability of organisms to metabolize and excrete this compound. Absorbed this compound is rapidly lost when aquatic organisms are transferred to clean water who.intinchem.orgwfduk.org. This rapid depuration contributes to the generally low tendency for bioaccumulation in organisms who.int.
However, recent research has explored bioconcentration in resistant populations. Studies on pyrethroid-resistant clades of the amphipod Hyalella azteca demonstrated BCFs between five and seven times greater than published data for non-resistant populations, emphasizing the potential for elevated pyrethroid bioconcentration in resistant organisms and increased exposure for their predators nih.gov.
The bioavailability of this compound in sediment can also be affected by aging, with equilibrium fiber concentrations decreasing as sediment aging time increases, indicating a reduction in bioavailability nih.gov.
In mammals, studies in rats showed that only small amounts of this compound are taken up by adipose tissue, primarily the less rapidly hydrolyzed cis-isomer inchem.org. Levels in adipose tissue reached a plateau and declined with a half-life of about 18 days after exposure ceased, with elimination complete within 7 weeks inchem.org. This compound and its metabolites are not accumulated in birds inchem.org.
Bioconcentration Factors (BCFs) for this compound in Aquatic Organisms
| Organism | BCF Range/Value | Study Type | Source |
| Various Aquatic Organisms | 44 - 2800 | Controlled laboratory/mesocosm | ccme.ca |
| Salmo trutta | 60,176 | Field-collected (exposure unknown) | ccme.ca |
| Bluefish | 715 | - | orst.edu |
| Catfish | 703 | - | orst.edu |
| Cyprinodon variegatus | 290 - 620 | Laboratory (28 days exposure) | inchem.orgwfduk.org |
| Oncorhynchus mykiss | 560 | - | wfduk.org |
| Salmo salar | 55 | - | wfduk.org |
| Cyprinus carpio | 330 - 750 | - | wfduk.org |
| Crassostrea virginica | 1,900 | - | wfduk.org |
Insecticide Resistance Mechanisms and Management
Genetic Basis of Resistance
The genetic basis of permethrin (B1679614) resistance is primarily linked to mutations in specific genes that either alter the insecticide's target or increase the insect's ability to break down the chemical.
Voltage-Gated Sodium Channel (VGSC) Mutations (kdr alleles)
The primary target site of this compound is the voltage-gated sodium channel (VGSC) in insect neurons. This compound binds to these channels, disrupting their normal function and leading to paralysis and death. Mutations in the gene encoding the VGSC can alter the channel's structure, reducing the binding affinity of this compound and thus decreasing the insecticide's effectiveness. This mechanism is widely known as knockdown resistance (kdr). plos.orgmdpi.comwho.intwho.int
Several specific amino acid substitutions in the VGSC are associated with this compound resistance. In Aedes aegypti, common kdr mutations include V410L, V1016I, and F1534C. plos.org The F1534C mutation, located in segment 6 of domain III (IIIS6) of the sodium channel, is particularly prevalent globally and is well-established in its role in pyrethroid resistance, both alone and in combination with other kdr mutations. who.intresearchgate.net The V1016I mutation, located in segment 6 of domain II (IIS6), is also frequently associated with resistance. plos.orgwho.int While V1016I alone may not significantly affect channel sensitivity to this compound, it can enhance the resistance conferred by F1534C when present together. plos.org The V410L mutation, found in the IIS1-2 extracellular loop, can also contribute to resistance by potentially lowering this compound's binding and blocking capacities. mdpi.comresearchgate.netplos.org Studies have shown that the co-occurrence of multiple kdr mutations, such as V1016I and F1534C, can lead to higher levels of resistance. mdpi.complos.org For example, the triple homozygous mutant CIL haplotype (referring to amino acid substitutions at positions 410, 1016, and 1534) has been associated with resistance to this compound in Aedes aegypti. plos.orgplos.org
In head lice (Pediculus humanus capitis), kdr mutations in the VGSC gene are also a fundamental mechanism conferring this compound resistance. mdpi.com These mutations lead to alterations in the sodium channel protein structure, reducing this compound's ability to bind effectively. mdpi.com
Role of Detoxification Enzymes (e.g., Glutathione (B108866) S-transferase, Multifunction Oxidases)
In addition to target-site insensitivity, enhanced metabolic detoxification of this compound by various enzyme systems plays a crucial role in resistance. The primary enzyme families involved include cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). plos.orgwho.intplos.orgmdpi.comd-nb.info
Glutathione S-transferases (GSTs) are a family of multifunctional enzymes involved in the detoxification of xenobiotic compounds, including insecticides, often by catalyzing the conjugation of glutathione to the insecticide molecule, making it more water-soluble and easier to excrete. mdpi.comnih.govmdpi.commdpi.comacademicjournals.org Elevated levels of GST activity have been reported in mosquitoes resistant to various insecticide classes, including pyrethroids. plos.orgd-nb.infoacademicjournals.org While some studies suggest GSTs can contribute to this compound detoxification, their role can vary depending on the insect species and population. mdpi.comnih.govresearchgate.net
Multifunction Oxidases, particularly cytochrome P450 monooxygenases (P450s), are another major group of enzymes involved in metabolic resistance to this compound. plos.orgmdpi.comd-nb.inforesearchgate.netmdpi.com P450s can metabolize this compound through oxidation, reducing the amount of active insecticide that reaches the target site. plos.orgplos.org Increased expression or activity of specific P450 genes has been linked to this compound resistance in various insects, including mosquitoes and house flies. mdpi.comd-nb.inforesearchgate.netmdpi.comnih.gov For instance, studies in Anopheles gambiae and Anopheles arabiensis have identified specific P450 genes, such as CYP6P3 and CYP6M2, associated with pyrethroid resistance, although the exact role of some, like CYP4G16, may require further investigation. mdpi.comnih.gov
Metabolic resistance can occur alone or in combination with target-site resistance, and the interplay between these mechanisms can lead to high levels of this compound resistance. plos.orgmdpi.commdpi.comresearchgate.net
Phenotypic Manifestations of Resistance
This compound resistance manifests in observable phenotypic changes in insects, affecting their response to insecticide exposure and potentially influencing their life history traits and behavior.
Reduced Mortality and Delayed Knockdown
A primary phenotypic manifestation of this compound resistance is reduced mortality compared to susceptible populations when exposed to the same insecticide concentration. plos.orgplos.orgnih.govbiorxiv.org Resistant insects are able to survive exposures that would be lethal to susceptible individuals. This reduced mortality is often accompanied by delayed knockdown. plos.orgesmed.org Susceptible insects typically exhibit rapid knockdown upon exposure to this compound due to its rapid action on sodium channels. However, resistant insects, with altered target sites or enhanced detoxification mechanisms, may take longer to be affected or may not be knocked down at all at standard exposure times and concentrations. plos.orgcabidigitallibrary.orgresearchgate.net This delayed or absent knockdown is a key indicator of kdr-mediated resistance. plos.orgplos.org
Data from bioassays can illustrate these phenotypic differences. For example, studies using WHO tube assays or CDC bottle bioassays compare the mortality rates and knockdown times of field-collected insect populations to known susceptible strains. plos.orgplos.orgnih.govcabidigitallibrary.org
Example Data Table: this compound Susceptibility in Aedes aegypti Populations
| Population Location | This compound Concentration | Exposure Time | Mortality (%) | Knockdown Rate (e.g., KT50) | Resistance Status | Source |
| Tapachula, Mexico | 15 ug/bottle | 1 hour | 53.1% (Dead) | Not specified, but phenotypes discriminated as kdr, recovered, dead | Resistant (heterogeneous) | plos.org |
| St. Andrew, Jamaica | Diagnostic dose | 24 hours | Not specified, but resistance confirmed | Not specified | Resistant | plos.org |
| Ebolowa, Cameroon (Anopheles gambiae s.l.) | 1x diagnostic dose | 24 hours | 5% | Low knockdown rates | High Resistance Intensity | mdpi.com |
| Ebolowa, Cameroon (Anopheles gambiae s.l.) | 5x diagnostic dose | 24 hours | 62% | Not specified | High Resistance Intensity | mdpi.com |
| Ebolowa, Cameroon (Anopheles gambiae s.l.) | 10x diagnostic dose | 24 hours | 75% | Not specified | High Resistance Intensity | mdpi.com |
| Kinshasa, DRC (Anopheles gambiae s.s.) | Diagnostic dose | 24 hours | 75.8% | Low knockdown rates | Resistant | cabidigitallibrary.org |
| Kinshasa, DRC (Culex spp) | Diagnostic dose | 24 hours | 48.5% | Low knockdown rates | Resistant | cabidigitallibrary.org |
| Bangladesh (various sites) | Diagnostic dose | 24 hours | 0 - 14.8% | Not specified | High Resistance | biorxiv.org |
| Bangladesh (various sites) | 2X diagnostic dose | 24 hours | 5.1 - 44.4% | Not specified | Substantial Resistance | biorxiv.org |
Note: KT50 refers to the time required to achieve 50% knockdown in a population.
Sublethal Effects on Insect Life-History Traits and Behavior in Resistant Strains
Beyond direct mortality, sublethal exposure to this compound can have significant impacts on the life history traits and behavior of insects, and these effects can differ between susceptible and resistant strains. nih.govresearchgate.netnih.govbiorxiv.orgd-nb.info While susceptible insects may experience negative effects such as reduced longevity, fecundity (egg production), and blood-feeding success following sublethal exposure, resistant strains may exhibit different responses. nih.govresearchgate.net
Research on Aedes aegypti has shown that sublethal this compound exposure can reduce egg viability, blood avidity, and male mating success in susceptible insects. nih.gov However, in resistant strains carrying kdr mutations, the effects can be less severe or even result in increased fecundity or mating success under certain conditions. nih.gov For example, one study found that sublethal exposure increased the number of eggs produced by resistant females and enhanced mating success in males with the introgressed kdr genotype. nih.gov
Sublethal exposure can also influence mosquito behavior, including host-seeking and oviposition. nih.govbiorxiv.orgd-nb.info Studies have indicated that sublethal this compound exposure during larval development can alter the host-seeking behavior of adult mosquitoes, potentially increasing their motivation to seek blood meals through treated nets. nih.govbiorxiv.org It can also affect oviposition behavior, leading females to split egg clutches among multiple sites. biorxiv.org These behavioral modifications in resistant populations can have important epidemiological implications for vector-borne disease transmission. nih.govbiorxiv.org
Strategies for Resistance Management
Managing this compound resistance is crucial for preserving the effectiveness of this important insecticide. Strategies for resistance management typically involve integrated approaches aimed at reducing selection pressure and diversifying control methods. gov.on.cawho.interudit.orgcroplife.org.au
Key strategies include:
Rotation of Insecticides: Alternating the use of this compound with insecticides from different mode of action groups is a fundamental strategy. This prevents continuous selection pressure for resistance to a single mechanism. gov.on.cawho.intcroplife.org.au
Mixtures of Insecticides: Using formulations that combine this compound with another insecticide having a different mode of action can help manage resistance. The idea is that insects resistant to one compound will be controlled by the other, and vice versa, reducing the survival of individuals resistant to both. who.interudit.org
Monitoring Resistance: Regularly monitoring insect populations for the presence and frequency of resistance mechanisms (both target-site mutations and metabolic resistance) is vital. plos.orgplos.orgwho.int This information helps inform and adjust resistance management strategies. Molecular tools for detecting kdr mutations can be particularly useful for rapid monitoring. who.int
Proper Application: Ensuring insecticides are applied correctly at recommended rates and timings is important to maximize efficacy and minimize the survival of partially resistant individuals. gov.on.ca
Targeting Different Life Stages: Employing control measures that target different life stages of the insect can also be beneficial in managing resistance.
Effective resistance management requires a thorough understanding of the genetic and biological factors contributing to resistance in the specific target species and local populations. plos.orggov.on.caerudit.org
Monitoring and Surveillance of Resistance
Regular monitoring and surveillance of insecticide resistance are crucial for informed decision-making in vector control programs frontiersin.orgmdpi.comnih.gov. This involves assessing the susceptibility of target insect populations to this compound and identifying the underlying resistance mechanisms mdpi.com.
Various methods are employed for resistance monitoring:
Bioassays: Standard bioassays, such as the WHO tube bioassay and CDC bottle bioassay, expose insects to a fixed concentration of insecticide to determine mortality rates and classify populations as susceptible, potentially resistant, or resistant who.intd-nb.info. While useful for detecting the presence of resistance, these methods may provide limited information on the resistance mechanism or its intensity who.int. The CDC bottle assay using different insecticide dosages can help ascertain resistance intensity d-nb.info.
Molecular Techniques: Molecular methods are used to detect and quantify resistance alleles, particularly kdr mutations, which are a primary mechanism of this compound resistance nih.govnih.govoup.com.
Quantitative Sequencing (QS): This technique can predict the frequency of kdr alleles in a population and is considered a suitable primary tool for screening large numbers of populations nih.govnih.govoup.com.
Real-time PCR Amplification of Specific Alleles (rtPASA): This method provides a more precise determination of low resistance allele frequencies nih.govnih.gov.
Serial Invasive Signal Amplification Reaction (SISAR): This individual genotyping method offers detailed information on resistance allele zygosity and frequency nih.govnih.govoup.com.
Other molecular assays, such as real-time TaqMan assays and high-resolution melt analysis, have also been developed to detect kdr alleles oup.com.
Biochemical Assays: These techniques quantify the activity of detoxification enzymes (e.g., esterases, GSTs, cytochrome P450 monooxygenases) to assess the role of metabolic resistance who.intmdpi.com.
A multi-tiered approach combining these methods can facilitate large-scale and accurate resistance monitoring nih.govnih.gov. For example, quantitative sequencing can be used for initial large-scale screening, followed by more precise methods like rtPASA or SISAR for populations with detected resistance alleles nih.govnih.govoup.com. Understanding the genetic changes linked to specific insecticide resistance mechanisms is valuable for surveillance mdpi.com.
Studies have shown varying levels and mechanisms of this compound resistance in different insect populations. For instance, this compound resistance in head lice populations in the U.S. is widespread, primarily due to kdr mutations nih.govnih.gov. In Aedes aegypti mosquitoes from Florida, metabolic resistance, involving oxidase, esterase, and glutathione transferase activity, was observed in a significant proportion of populations nih.gov. In Anopheles gambiae mosquitoes in Nigeria, this compound resistance was found at multiple surveillance sites, associated with the kdr-w mechanism and increased activity of metabolic enzymes (P450 and GST) plos.org.
Interactive Table 1: Examples of this compound Resistance Mechanisms in Different Insect Species
| Insect Species | Primary Resistance Mechanism(s) | Contributing Enzymes (if metabolic) | Source |
| Human Head Lice (P. humanus capitis) | Target-site insensitivity (kdr mutations) | Low levels of metabolic synergism observed nih.gov | nih.govnih.gov |
| Aedes aegypti (Florida) | Metabolic resistance | Oxidase, Esterase, Glutathione Transferase | nih.gov |
| Anopheles gambiae (Nigeria) | Target-site insensitivity (kdr-w), Metabolic resistance | P450 monooxygenases, GSTs | plos.org |
| Aedes aegypti (Indonesia) | Metabolic resistance, Target-site insensitivity (kdr) | Cytochrome P450 monooxygenases, Esterases | mdpi.complos.org |
| Sarcoptes scabiei (Scabies mites) | Target-site insensitivity (VGSC mutations), Metabolic resistance | GSTs, Cytochrome P450 monooxygenases, Esterases | mdpi.comnih.govchemrj.org |
Integrated Vector Management Approaches
Integrated Vector Management (IVM) is a strategic approach to vector control that emphasizes a rational decision-making process for the optimal use of resources nih.govivcc.com. IVM incorporates a range of strategies to manage vector populations and reduce reliance solely on chemical interventions, which helps mitigate the development and spread of insecticide resistance, including to this compound frontiersin.orgivcc.commvcac.org.
Key elements of IVM that contribute to managing this compound resistance include:
Diversification of Control Methods: IVM promotes the use of multiple control tools and strategies targeting different life stages of the vector frontiersin.orgmvcac.orgfrontiersin.org. This can involve a combination of chemical control (using different insecticide classes or formulations), biological control agents, environmental management (source reduction), and personal protective measures nih.govivcc.commvcac.org. By reducing the selection pressure from a single insecticide like this compound, the development of resistance can be delayed frontiersin.orgivcc.com.
Evidence-Based Decision Making: IVM relies on surveillance data, including insecticide resistance monitoring, to inform control decisions mdpi.comivcc.commvcac.org. Understanding the local resistance profile helps in selecting the most effective available interventions and implementing appropriate resistance management strategies nih.govfrontiersin.org.
Resistance Management Strategies: Within an IVM framework, specific strategies can be implemented to manage existing resistance. These may include rotating between insecticides with different modes of action, using mixtures of insecticides, or targeting different life stages of the vector frontiersin.org. Rotating products with different mechanisms of action can make it more difficult for mosquito populations to develop resistance mvcac.org.
By integrating various control methods and using resistance surveillance data to guide interventions, IVM aims to preserve the effectiveness of existing insecticides, including this compound, and delay the onset of high levels of resistance brieflands.comfrontiersin.orgivcc.com. Metabolic assays, for instance, can inform mosquito control programs for designing and implementing IVM strategies nih.gov.
Development of Novel Insecticide Formulations to Combat Resistance
The development of novel insecticide formulations is an important strategy to combat this compound resistance and enhance the efficacy of vector control tools. This involves creating new formulations that can overcome existing resistance mechanisms or utilize different modes of action.
Approaches in developing novel formulations include:
Synergist-Based Formulations: Synergists are compounds that, while having little or no insecticidal activity themselves, enhance the toxicity of insecticides when used in combination nih.govnih.govchemrj.org. They often work by inhibiting the metabolic enzymes that insects use to detoxify insecticides like this compound nih.govmdpi.comnih.govchemrj.org. Studies have shown that synergists such as piperonyl butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), and diethyl maleate (B1232345) (DM) can significantly increase the mortality of this compound-resistant mosquitoes and scabies mites when combined with this compound nih.govnih.govplos.org. PBO is currently used in some formulated pyrethroid products for mosquito control nih.gov. Research suggests that DEF and DM could also be valuable additives in this compound products, particularly against metabolically resistant Ae. aegypti nih.gov.
Mixtures of Insecticides: Combining this compound with insecticides having different modes of action can provide broader spectrum control and help manage resistance sherwoodchemicals.com.auresearchgate.net. This strategy targets different physiological pathways in the insect, making it less likely for resistance to a single component to render the treatment ineffective sherwoodchemicals.com.auresearchgate.net. For example, a dual-active dustable powder containing this compound (a quick knockdown agent) and pyriproxyfen (B1678527) (an insect growth regulator) targets both adult and immature stages of pests, which can help reduce resistance development sherwoodchemicals.com.au. Mixtures containing two unrelated modes of action have shown increased efficacy and resistance-breaking potential against resistant insect strains researchgate.net.
Novel Delivery Systems: While not strictly a change in the chemical compound itself, developing new delivery systems can improve the efficacy of this compound, potentially overcoming some resistance mechanisms related to penetration or exposure researchgate.netnih.gov. For instance, novel topical formulations of other compounds like ivermectin have shown effectiveness against this compound-resistant head lice, suggesting that formulation can impact efficacy against resistant populations researchgate.netnih.gov. Research is ongoing to develop insecticides with new active ingredients and reformulate existing ones to manage resistance brieflands.com. The Innovative Vector Control Consortium (IVCC) is involved in developing new formulations brieflands.com.
The use of synergists and insecticide mixtures in novel formulations offers promising avenues to revitalize the effectiveness of this compound against resistant insect populations mdpi.comnih.govchemrj.orgplos.orgresearchgate.net.
Interactive Table 2: Examples of Synergists Used with this compound to Combat Resistance
| Synergist | Proposed Mechanism of Action (Inhibition) | Effect on this compound-Resistant Insects | Source |
| Piperonyl Butoxide (PBO) | Oxidase activity | Significantly increases mortality in resistant Ae. aegypti and scabies mites nih.govnih.govplos.org | nih.govnih.govplos.org |
| S,S,S-tributyl phosphorotrithioate (DEF) | Esterase activity | Significantly increases mortality in resistant Ae. aegypti and scabies mites nih.govnih.govplos.org | nih.govnih.govplos.org |
| Diethyl Maleate (DM) | Glutathione transferase activity | Increases mortality in resistant Ae. aegypti and scabies mites nih.govnih.gov | nih.govnih.gov |
Human Health Implications and Toxicological Research
Neurotoxicological Research
Permethrin (B1679614) is known to affect the nervous system by interacting with sodium channels, leading to repetitive nerve firing and disruption of nerve function. regulations.govepa.goveuropa.eunih.gov This mechanism underlies both its insecticidal activity and its mammalian neurotoxicity, particularly at higher doses. mdpi.comorst.edunih.gov
Central Nervous System Effects
Studies in animals consistently characterize the neurotoxic effects of this compound by signs such as tremors, hyperactivity, and altered behavioral observations. epa.govnih.gov These effects are primarily mediated by actions in the central nervous system. europa.eu At elevated doses, this compound can induce more severe signs, including salivation, paresthesia, depressed reflexes, and in some cases, seizures and convulsions. nih.govnih.govmaryland.gov While structural damage to nerves has been observed, it typically occurs only at very high doses and is often reversible. europa.eunih.gov
Neurodevelopmental and Neurobehavioral Studies
There is research indicating potential concerns for developmental neurotoxicity associated with this compound exposure. epa.govepa.gov Studies have shown that early-life exposure to this compound, even at low levels, may affect brain development and function in adult mice. nih.govbohrium.com Findings from such studies include impaired learning and memory, altered behavior in novel environments, and changes in neuronal and glial cell populations in the brain, such as an increase in immature neurons and a decrease in astrocytes in certain brain regions. nih.govbohrium.com While some studies in rats and rabbits have not found evidence of increased susceptibility in fetuses or offspring following in utero or pre-/post-natal exposure in developmental and multi-generation reproduction studies, a developmental neurotoxicity study for this compound has been required by regulatory bodies based on evidence of neurotoxicity in subchronic studies. epa.govnih.govepa.gov
Immunotoxicology Studies
The available data on the immunotoxic potential of this compound in humans are limited. nih.gov Animal studies have provided some insights, although the findings are not always conclusive. An in vitro study using murine lymphocytes showed that this compound could inhibit the mitogenic response. nih.gov A study in chicks fed this compound showed contrasting effects on antibody responses to different antigens, with elevated titers to a T-cell-dependent antigen and depressed titers to a T-cell-independent antigen, which did not indicate a consistent immunotoxicological effect. nih.gov Some studies in mice have suggested that low-level topical exposure to this compound may produce systemic immunotoxicity, including decreased thymic weight, increased splenic weight, depressed splenic macrophage chemiluminescent responses, and reduced antibody production. psu.edu However, other long-term studies in rodents treated with this compound have not found evidence of this type of toxicity. europa.eu Research also suggests that combined exposures to this compound and other substances, such as heavy metals, may modify the immunotoxic effects of the single compounds. nih.gov
Carcinogenicity Research and Classifications
The classification of this compound regarding its carcinogenicity to humans has evolved over time and varies among different regulatory bodies. In 1991, the International Agency for Research on Cancer (IARC) classified this compound as Group 3, meaning it is "not classifiable as to its carcinogenicity to humans," due to a lack of sufficient evidence. orst.eduorst.edu
The U.S. EPA's classification has changed based on further data review. Initially, the U.S. EPA classified this compound as "Likely to be Carcinogenic to Humans" by ingestion, based on benign lung and liver tumors observed in mice, equivocal evidence in rats, and supportive structure-activity relationship information. orst.eduepa.govepa.govorst.edu This classification was based on reproducible benign tumor types (lung and liver) in mice. epa.govepa.gov However, a subsequent review reclassified this compound as having "Suggestive Evidence of Carcinogenic Potential" by the oral route, based on lung adenomas in female mice. regulations.gov Under this classification, a separate quantification of human cancer risk is not required, as the acute reference dose is considered adequate to account for repeated exposure and chronic toxicity, including carcinogenicity. regulations.gov
Data Table: this compound Carcinogenicity Classifications
| Agency | Year of Classification | Classification | Basis |
| IARC | 1991 | Group 3 (Not classifiable as to its carcinogenicity to humans) | Lack of evidence orst.eduorst.edu |
| U.S. EPA | Earlier Classification | Likely to be Carcinogenic to Humans (by ingestion) | Benign lung and liver tumors in mice, equivocal evidence in rats, SAR information orst.eduepa.govepa.govorst.edu |
| U.S. EPA | More Recent Classification | Suggestive Evidence of Carcinogenic Potential (by the oral route) | Lung adenomas in female mice regulations.gov |
Reproductive and Developmental Toxicology Research
Studies on the reproductive and developmental toxicity of orally administered this compound in animals suggest that toxic effects are generally observed at high doses. nih.gov
In pregnant rats orally exposed to this compound, researchers observed a reduction in fetal weights and a greater occurrence of additional ribs at a dose of 150 mg/kg body weight per day. mdpi.comorst.edu No adverse effects were noted at a lower dose of 50 mg/kg body weight per day. orst.edu
A similar study in pregnant rabbits showed that a high dose of 1200 mg/kg body weight per day of gestation resulted in a greater loss of developing fetuses and decreased ossification of hind and forelimbs. orst.edu No adverse effects were observed at the next lowest dose of 600 mg/kg body weight per day. orst.edu
Multi-generation reproduction studies in rats and developmental toxicity studies in rats and rabbits have generally shown no evidence of increased susceptibility following in utero and/or pre-/post-natal exposure. epa.govnih.govepa.gov While some single studies have reported developmental or reproductive effects, these observations have not always been confirmed in other similar studies. nih.gov
Data Table: this compound Developmental Effects in Animal Studies
| Animal Model | Exposure Route | Dose (mg/kg body weight/day) | Observed Effects | Reference |
| Pregnant Rats | Oral (Gestation days 7-16) | 150 | Reduced fetal weights, increased incidence of additional ribs | mdpi.comorst.edu |
| Pregnant Rats | Oral (Gestation days 7-16) | 50 | No adverse effects | orst.edu |
| Pregnant Rabbits | Oral (Gestation) | 1200 | Greater loss of developing fetuses, decreased ossification of limbs | orst.edu |
| Pregnant Rabbits | Oral (Gestation) | 600 | No adverse effects | orst.edu |
Some research suggests that this compound may affect the male reproductive system in animals, potentially decreasing sperm count, although the evidence is considered limited. nih.govnj.gov Studies comparing the effects of cis and trans isomers have indicated that the cis isomer may be more potent in inducing reproductive toxicity in adult male mice, leading to reduced sperm count and motility, decreased testosterone (B1683101) levels, and abnormal seminiferous tubules at a dose of 70 mg/kg/day for 6 weeks, effects not observed with the trans isomer at the same dose. nih.gov This difference may be attributed to variations in metabolic activity between the isomers. nih.gov
Occupational and Environmental Exposure Assessment
Assessment of occupational and environmental exposure to this compound considers various pathways, including inhalation, dermal contact, and ingestion. regulations.govnih.govdigitaloceanspaces.com
Occupational exposure for handlers and post-application workers is anticipated through dermal and inhalation routes. regulations.gov While dermal exposure is expected, some assessments have not conducted quantitative dermal assessments due to a lack of identified dermal hazard and low dermal absorption. regulations.govregulations.gov Occupational handler inhalation risks have been assessed and are generally not considered of concern when using engineering controls or baseline personal protective equipment. regulations.gov Post-application occupational exposure, particularly for mosquito adulticide applicators, is anticipated to be negligible as they are not expected to be present in treated areas after application. regulations.gov However, potential for indirect dermal post-application exposure exists for re-entry workers in agricultural fields. regulations.gov Studies assessing occupational exposure during activities like manual spray treatment of uniforms have shown potential for dermal and inhalation exposure to both applicators and assisting personnel. digitaloceanspaces.com
Environmental exposure to this compound for the general population can occur through various sources, including outdoor air, indoor air, and settled dust. beyondpesticides.orgnih.gov Research suggests that house dust may be a significant environmental source of this compound exposure, followed by indoor and outdoor air. nih.gov Dermal contact and indirect dust ingestion may be more important exposure pathways than inhalation in environmental settings. nih.gov Dietary exposure through food and drinking water is also a potential route. beyondpesticides.orgregulations.govepa.gov While this compound has low vapor pressure, which limits inhalation exposure from treated surfaces, exposure can still occur through contact with treated materials or inhalation of airborne particles containing this compound. regulations.govwho.int
Data Table: Potential this compound Exposure Pathways
| Exposure Pathway | Potential Sources |
| Inhalation | Outdoor air, Indoor air, Airborne particles from treated areas/materials, Spray application beyondpesticides.orgnih.govdigitaloceanspaces.com |
| Dermal Contact | Treated surfaces (e.g., clothing, furniture, turf), Settled dust, Occupational handling beyondpesticides.orgorst.edunj.govnih.govdigitaloceanspaces.com |
| Ingestion | Contaminated food and water, Indirect dust ingestion mdpi.combeyondpesticides.orgregulations.govepa.govnih.gov |
Biomonitoring of this compound Metabolites
Biomonitoring plays a crucial role in assessing human exposure to this compound. This is primarily achieved by measuring the concentrations of this compound metabolites in biological samples, most commonly urine. The main metabolites of this compound are 3-phenoxybenzoic acid (3-PBA) and the cis- and trans- isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis- and trans-DCCA) psu.edu. These metabolites are formed after this compound undergoes rapid metabolism in the body, primarily through ester hydrolysis and oxidation, mainly in the liver psu.eduwikipedia.orgnih.govmims.com. The metabolites are then largely excreted in the urine, typically within a few days following exposure psu.eduresearchgate.net.
Studies have shown detectable levels of this compound metabolites in the urine of the general population in various countries, indicating ubiquitous, albeit often low-level, exposure psu.edu. Urinary metabolites, particularly 3-PBA and DCCA, are considered useful biomarkers for monitoring both low and extremely low levels of this compound exposure psu.eduresearchgate.net. However, due to the relatively short half-lives of these metabolites in urine (e.g., 3-PBA around 5.7 hours, and DCCA between 4.5-5.4 hours), their measurement primarily reflects recent exposure researchgate.net.
Research is also exploring the feasibility of biomonitoring cumulative exposure to this compound by analyzing long-lived protein adducts derived from its metabolites tno.nldtic.mil. This approach is based on the observation that reactive glucuronide conjugates of this compound metabolites like 3-PBA and Cl2CA may form persistent adducts with proteins such as albumin tno.nldtic.mil.
Exposure Pathways and Routes of Absorption
Humans can be exposed to this compound through several pathways, including dermal contact, inhalation, and ingestion mims.comwho.intorst.eduresearchgate.netnih.govresearchgate.net. The route of exposure significantly influences the rate of absorption and the absorbed dose researchgate.net.
Dermal Absorption
Dermal absorption is a significant route of exposure, particularly from products applied to the skin or contact with treated surfaces or clothing wikipedia.orgnih.govmims.comorst.eduresearchgate.net. Studies in humans have indicated that the systemic absorption of this compound following topical administration is generally low, often reported as minimal or less than 1-3% of the applied dose wikipedia.orgnih.govmims.comresearchgate.netorst.eduresearchgate.net.
Research using excised human skin in in vitro studies has reported cumulative dermal absorption percentages ranging from 1-3% researchgate.net. Comparative studies using both human and rat skin have shown that dermal absorption through rat skin is significantly higher than through human skin, by a factor of approximately 6.6 to 10 who.intresearchgate.net. For instance, one study reported 18% absorption through rat skin compared to 2.3% through human skin in vitro who.int. Estimates of in vivo human dermal absorption based on these comparisons and in vivo rat data range from 1.4% to 5.7% nih.gov.
Studies involving human volunteers exposed dermally to this compound, such as through the use of treated clothing or topical creams, have measured this compound metabolites in urine to estimate absorption researchgate.netresearchgate.net. For example, a study with subjects wearing this compound-treated uniforms for 33 hours showed detectable urinary metabolite concentrations, which were influenced by environmental factors researchgate.net.
Inhalation Exposure
Inhalation exposure to this compound can occur through breathing in aerosols, spray droplets, or dust containing the compound who.intresearchgate.netorst.edumaryland.gov. Due to this compound's low vapor pressure, inhalation exposure is more likely from these forms rather than from vapors from surfaces wikipedia.orgorst.edu.
While pyrethroids generally can be absorbed through the lungs, specific absorption rates for this compound via inhalation in humans are not well-established in the available literature orst.educdc.gov. However, some sources suggest that pyrethroids easily pass through the lungs into the body if inhaled orst.edu. In the context of risk assessment for exposure from treated materials like mosquito nets, inhalation exposure during activities such as sleeping under a net is considered negligible due to the low vapor pressure of this compound who.int.
Oral Exposure
Oral exposure to this compound can occur through the ingestion of contaminated food or water, or unintentionally through hand-to-mouth contact after handling products containing this compound who.intorst.edumaryland.govmdpi.com.
Animal studies, particularly in rats, have shown rapid and substantial absorption of this compound upon ingestion, with absorption rates around 60% or higher nih.govorst.edu. Some assessments assume oral absorption in humans to be as high as 100% for risk assessment purposes, based on the rapid and extensive absorption and metabolism observed who.int. Following oral absorption, this compound is quickly distributed throughout the body orst.edu.
Case studies of accidental or intentional ingestion in humans highlight that this compound is rapidly detoxified and excreted health.mil. Clinical signs following large oral doses can become evident relatively quickly health.mil.
Influence of Environmental Factors on Dermal Absorption
Environmental factors, particularly temperature and humidity, have been shown to influence the dermal absorption of this compound. Studies involving individuals wearing this compound-treated clothing under different environmental conditions have demonstrated this effect nih.govresearchgate.netcdc.gov.
A study with soldiers wearing this compound-treated uniforms in simulated high temperature (35°C, 40% relative humidity), combined high temperature and humidity (30°C, 70% relative humidity), and ambient conditions (13°C, 60% relative humidity) found that biomarker concentrations in urine were significantly higher in the high heat and combined heat/humidity groups compared to the ambient group researchgate.netnih.gov. Specifically, biomarker concentrations were 60-90% higher in the heat and combined heat/humidity groups researchgate.netnih.gov. The estimated average daily this compound dose was also significantly higher under hot and combined hot and humid conditions researchgate.netnih.gov. These findings suggest that increased temperature and humidity enhance the dermal absorption of this compound from treated fabrics researchgate.net. Increased heat stress can lead to changes in metabolic rates, thermoregulatory mechanisms, and sweat rates, all of which may impact dermal absorption cdc.gov.
The following table summarizes some research findings on this compound dermal absorption:
| Study Type | Species | Application Method/Vehicle | Applied Dose/Concentration | Absorption (%) | Notes | Source |
| Human in vivo (topical application) | Human | Cream or shampoo | Varied | <1% | Vehicle might have hindered absorption | nih.gov |
| Human in vivo (dermal on forearm) | Human | 14C in ethanol (B145695) solution | 25 mg | 0.2% (average) | Measured over 7 days | researchgate.net |
| Human in vivo (topical cream, whole body) | Human | 5% cream | 3 g | 0.52% (mean) | Urinary recovery of metabolite | researchgate.net |
| In vitro dermal penetration | Human | Varied | Varied | 1-3% | Cumulative percentage of dose absorbed over 24 hours | researchgate.net |
| In vitro dermal penetration | Human | Varied | 2.25, 20, 200 µg/cm² | 1, 3, 2% | Percutaneous absorption at different doses | researchgate.net |
| In vitro dermal penetration | Rat | Varied | 2.25, 20, 200 µg/cm² | 20, 18, 24% | Approximately 10-fold higher than human skin absorption | researchgate.net |
| In vitro dermal penetration | Human | Varied | N/A | 2.3% | Compared to 18% in rat skin in the same study | who.int |
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Characterization
Chromatographic and spectroscopic methods are fundamental for the separation, identification, and quantification of permethrin (B1679614) and its isomers in various samples. These techniques allow for precise analysis of this compound's chemical composition and its presence in complex matrices.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely employed technique for the analysis of this compound, particularly for determining its presence in pesticide formulations and environmental samples. GC is effective for separating volatile compounds like this compound. It offers good selectivity and can be used to analyze samples with close boiling points, including isomers. ste-mart.com GC with flame ionization detection (FID) is a method used for the determination of this compound in pesticide formulations. nih.goviarc.fr GC coupled with mass spectrometry (GC-MS) can also be used for the analysis of this compound and its metabolites, providing high sensitivity and confirmatory identification. ipp.pt A fast static headspace GC method has been developed and validated for determining residual solvents in this compound active pharmaceutical ingredient (API) batches, demonstrating the versatility of GC in quality control. nih.gov
Research findings highlight the application of GC in various matrices:
Determination of this compound residues in cole using dispersive solid phase extraction coupled with GC detection. The method showed satisfactory recovery (91.2–107.4%) with a limit of detection of 0.43 µg/g. scientific.net
Analysis of this compound in pharmaceutical products by GC, yielding a linear calibration curve over a concentration range of 1200–2800 mg/l with a determination coefficient (R²) of 0.99998. Retention times for cis-permethrin (B1144874) and trans-permethrin (B105639) were reported as 31.599 and 32.578 minutes, respectively. researchgate.net
GC-ECD has been used for the study of this compound in biological samples like rat hearts and urine. ipp.pt
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly useful for samples that are less volatile or require analysis in liquid form. HPLC offers good quantitativity and analytical reproducibility. researchgate.net It is widely used for the determination of this compound and its individual isomers in various matrices. nih.goviarc.fr HPLC methods have been developed and validated for the estimation of this compound in raw materials and pharmaceutical topical preparations, often using reversed-phase C-18 columns and UV detection. researchgate.netoup.com
Detailed research findings using HPLC include:
A validated reversed-phase HPLC method for this compound determination in bulk and topical preparations utilized a C-18 column with a mobile phase of methanol (B129727) and phosphoric acid, and UV detection at 272 nm. The method showed linearity in the range of 48.0–5000 µg/mL with a correlation coefficient of 0.999978. researchgate.netoup.com
An isocratic reversed-phase HPLC method was optimized for this compound residue identification and quantification in wine matrix using a C-18 column, acetonitrile (B52724) and water as the mobile phase, and UV detection at 215 nm. The method achieved good separation of this compound isomers with a resolution of 2.8 and demonstrated linearity for cis- and trans-isomers with correlation coefficients of 0.9995 and 0.9997, respectively, over a concentration range of 0.55 mg/L – 4.40 mg/L. researchgate.nettandfonline.com
A fast HPLC method for this compound separation and quantification in formulations using a 1.8 µm particle-packed C18 column achieved a run time of 4.5 minutes and demonstrated good resolution to degradation products and other components. researchgate.netnih.gov
Interactive Table: Examples of Chromatographic Methods for this compound Analysis
| Method | Matrix Analyzed | Column Type | Mobile Phase / Carrier Gas | Detection Method | Key Finding | Source |
| GC | Pesticide formulations | Not specified | Inert gas (He or Ar) | FID | Used for determination. | nih.goviarc.fr |
| GC-MS | Rat hearts and urine | Not specified | Not specified | MS | Used for analysis of this compound and metabolites. | ipp.pt |
| HS-GC | This compound API (residual solvents) | Not specified | Not specified | Not specified | Separated six residual solvents in five minutes. | nih.gov |
| GC | Cole (residues) | Not specified | Not specified | GC detection | Satisfactory recovery (91.2–107.4%), LOD 0.43 µg/g. | scientific.net |
| GC | Pharmaceutical products | Not specified | Not specified | Not specified | Linear range 1200–2800 mg/l, R²=0.99998. | researchgate.net |
| HPLC | Raw materials, topical preparations | C-18 Nucleosil | Methanol, Phosphoric acid | UV (272 nm) | Linear range 48.0–5000 µg/mL, R²=0.999978. | researchgate.netoup.com |
| HPLC | Wine (residues) | RP C-18 | Acetonitrile, Water | UV (215 nm), PDA | Isomer separation resolution 2.8, linear range 0.55-4.40 mg/L (R² > 0.999). | researchgate.nettandfonline.com |
| HPLC | Formulations | C18 (1.8 µm) | Acetonitrile, Water | UV (215 nm) | Fast separation (4.5 min), good resolution. | researchgate.netnih.gov |
| LC-MS/MS | Water, Soil, Sediment (residues) | Not specified | Not specified | MS/MS | Quantitative at LOQs of 5.0 ppt (B1677978) (water), 1.0 ppb (soil/sediment). | epa.gov |
Fourier Transform Infrared Spectrometry (FT-IR)
Fourier Transform Infrared (FT-IR) Spectrometry is a technique used to obtain an infrared spectrum of absorption, emission, photoconductivity, or Raman scattering of a sample, providing information about its molecular composition and functional groups. researchgate.net FT-IR can offer quantitative determination and categorize pesticides based on their chemical makeup. researchgate.net It is a fast, non-destructive method requiring less sample preparation compared to some chromatographic techniques. researchgate.netspectroscopyonline.com
Research has explored the use of FT-IR for pesticide analysis:
An FT-IR technique was investigated for the estimation of this compound and diafenthiuron (B39198) in agricultural crops. The method involved direct analysis based on peak dimension at characteristic wavenumbers (1538 cm⁻¹ for this compound). ijpronline.com
FTIR spectroscopy has been reported for pesticide screening of selected pyrethroid and organochlorine pesticides in freshwater, although it may require extensive sample clean-up procedures. researchgate.net
Comparing commercial-grade pesticide spectra with libraries using FT-IR can help identify active ingredients and check for adulterated formulations. researchgate.net
X-ray Crystallography for Complex Characterization
X-ray Crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds, providing detailed information about atomic arrangement and bonding. While direct X-ray crystallography of this compound itself is possible for structural confirmation, it is particularly valuable in characterizing complexes involving this compound or its components, such as those formed during synthesis or in studies of chiral separation.
Research applications of X-ray crystallography related to this compound include:
X-ray crystallography has been used in the synthesis and characterization of rhodium amide complexes, which are analyzed as catalysts for this compound synthesis to potentially enhance its stability. etsu.edu
Crystal structure analysis of complexes formed between a chiral stationary phase selector and the isomers of permethrinic acid (a precursor and metabolite of this compound) has been used to understand chiral recognition and assign absolute configurations of this compound isomers. researchgate.net
X-ray diffraction (XRD) has been used to characterize the amorphous nature of nanothis compound formulations. nih.gov
Molecular and Genetic Techniques in Resistance Studies
Molecular and genetic techniques are essential for understanding the mechanisms of this compound resistance in target organisms, particularly focusing on mutations in genes encoding target proteins like voltage-sensitive sodium channels.
Gene Sequencing for kdr Allele Identification
This compound resistance, particularly knockdown resistance (kdr), is often associated with point mutations in the voltage-sensitive sodium channel (VSSC) α-subunit gene, which is a primary target site for this compound. mdpi.comresearchgate.netopendermatologyjournal.comoup.com Gene sequencing is a key technique for identifying these specific mutations, known as kdr alleles.
Research findings on gene sequencing for kdr allele identification:
Studies on head lice (Pediculus humanus capitis) have revealed the emergence of single nucleotide polymorphisms (SNPs) associated with kdr to this compound on the VSSC gene, including mutations at positions M815I, T917I, and L920F. mdpi.com Gene sequencing of PCR-amplified fragments of the VSSC gene is used to detect these mutations and determine their frequencies in louse populations. mdpi.comoup.com
Quantitative sequencing (QS) is a method used to predict the kdr allele frequency in head lice populations, serving as a primary resistance monitoring tool. researchgate.netopendermatologyjournal.com
Other molecular techniques like real-time PCR amplification of specific alleles (rtPASA) and serial invasive signal amplification reaction (SISAR) are also employed for more precise determination of resistance allele frequencies and zygosity. researchgate.netopendermatologyjournal.comoup.com
Analysis of head lice samples from different geographical regions using nucleic acid sequence analysis has revealed the presence and varying rates of M815I, T917I, and L920F mutations on the VSSC genes, indicating widespread this compound resistance linked to these kdr alleles. mdpi.comresearchgate.net
Interactive Table: kdr Mutations Associated with this compound Resistance
| Mutation Site | Nucleotide Change | Amino Acid Change | Association with this compound Resistance | Organism (Example) | Source |
| M815I | ATG > ATT | Methionine > Isoleucine | Associated with reduced susceptibility | Head louse | mdpi.comresearchgate.netoup.com |
| T917I | ACA > ATA | Threonine > Isoleucine | Confirmed to reduce sensitivity | Head louse | mdpi.comresearchgate.netoup.com |
| L920F | CTT > TTT | Leucine > Phenylalanine | Associated with reduced susceptibility | Head louse | mdpi.comresearchgate.netoup.com |
Enzyme Activity Assays (e.g., Esterase, Oxidase)
Enzyme activity assays, particularly focusing on esterases and oxidases (mixed function oxidases or MFOs), are crucial in understanding the metabolic detoxification of this compound in organisms, especially insects, and investigating mechanisms of insecticide resistance. Elevated levels of these enzymes have been found to be associated with increased tolerance or resistance to pyrethroid insecticides like this compound in mosquitoes such as Aedes aegypti and Anopheles arabiensis. scialert.netnih.govnih.govresearchgate.net
Studies utilize biochemical assays to measure the activity of enzymes involved in insecticide metabolism. For instance, microplate biochemical assays can be conducted on individual mosquitoes to detect increases in the activity of mixed function oxidases, alpha-esterases, and beta-esterases. nih.govnih.gov Synergists like piperonyl butoxide (PBO), which inhibits mixed function oxidases, and s,s,s-tributyl phosphorotrithioate (DEF), which inhibits non-specific esterases, are used in conjunction with this compound in bioassays to determine the extent to which these enzymes contribute to resistance. nih.govnih.gov If the toxicity of this compound is increased when combined with these synergists, it indicates that the inhibited enzymes play a role in this compound detoxification. nih.govnih.gov
Research has shown that elevated levels of mixed function oxidases and beta-esterases contribute to this compound resistance in Anopheles arabiensis. nih.govnih.gov Similarly, increased activity levels of oxidases, esterase A, and esterase B have been implicated in the development of resistance in Aedes aegypti. scialert.net
In Vitro and In Vivo Toxicological Assays
Toxicological assays are essential for evaluating the potential adverse effects of this compound on various organisms. These studies can be conducted in vitro (using cells or tissues) or in vivo (using live organisms) and range from acute (short-term) to chronic (long-term) exposures.
Acute and Chronic Toxicity Studies in Animal Models
Acute and chronic toxicity studies in animal models are fundamental in assessing the potential health hazards of this compound exposure. These studies help determine lethal doses (LD50) and observe a range of toxic effects.
Acute oral toxicity studies in rats and mice have shown that the toxicity of this compound is influenced by factors such as the concentration of the cis isomer and the vehicle used for administration. inchem.orgnih.gov The cis isomer is generally more toxic than the trans isomer. inchem.orgnih.gov this compound is considered to have low acute toxicity via oral, dermal, or inhalation routes in mammals compared to some other insecticide classes. nih.govepa.govmdpi.com
Chronic feeding studies in rats and mice have investigated the effects of long-term dietary exposure to this compound. In a 104-week study, rats fed this compound at concentrations up to 2500 ppm showed no adverse effects. pesticidereform.org Mice in a lifetime cancer study with dietary this compound up to 2500 ppm showed slightly elevated numbers of benign hepatic tumors in males at the highest dose, though not statistically significant compared to controls. orst.edu
Repeated exposure studies, such as a 13-week daily oral administration study in Beagle dogs, have shown clinical signs of poisoning at high doses, but hematological, clinical chemistry, and urinalysis values remained within normal limits. nih.gov Increased liver weights were observed at the highest dose in this study, but without accompanying histopathological changes. nih.gov
Data from acute toxicity studies in various animal models are summarized below:
| Animal Model | Route of Exposure | LD50/LC50 Range | Reference |
| Rats | Oral | 430-4000 mg/kg | nih.gov |
| Mice | Oral | 540-2690 mg/kg | nih.gov |
| Rabbits | Dermal | >2000 mg/kg (48 hr) | nih.govmdpi.com |
| Rats | Inhalation | >23.5 mg/L (4 hr) | nih.gov |
| Rainbow Trout | Aquatic (96 hr) | 2.5 µg/L (LC50) | orst.edu |
| Bluegill Sunfish | Aquatic (48 hr) | 1.8 µg/L (LC50) | orst.edu |
| Daphnia | Aquatic (48 hr) | 0.6 µg/L (LC50) | orst.edu |
| Hyalella azteca | Sediment | Toxic at 15 °C (in creek samples) | orst.edu |
| Chironomus dilutus | Sediment | LC50 determined using matrix-SPME | nih.gov |
| Hyalella azteca | Sediment | LC50 determined using matrix-SPME | nih.gov |
Note: LD50 (Lethal Dose 50%) is the dose causing death in 50% of treated animals. LC50 (Lethal Concentration 50%) is the concentration causing death in 50% of treated animals.
Sediment Toxicity Studies for Aquatic Organisms
This compound has a high affinity for soil and sediment due to its low water solubility and high octanol-water partition coefficient. researchgate.net This makes sediment a significant compartment for this compound accumulation in aquatic environments. Sediment toxicity studies are conducted to assess the impact of this compound in sediment on benthic and other aquatic organisms.
Research with freshwater amphipods indicates that this compound in aquatic sediments can inhibit the growth of exposed invertebrates at levels as low as 44-73 ng/g sediment. orst.edu A study examining creek sediment samples in California found detectable levels of this compound in a majority of samples, and these samples were found to be toxic to the amphipod Hyalella azteca. orst.edu
Studies using matrix solid phase microextraction (matrix-SPME) have been conducted to evaluate the bioavailability and toxicity of this compound in laboratory-spiked sediment. nih.gov These studies assess sediment toxicity using freshwater invertebrates like the midge Chironomus dilutus and the amphipod Hyalella azteca. nih.gov The results indicated that the bioavailability of this compound in sediment decreased with increasing sediment aging time. nih.gov
Developmental Neurotoxicity Studies
Developmental neurotoxicity studies investigate the potential of this compound to cause adverse effects on the developing nervous system. While acute neurotoxicity in adult organisms is well-characterized, information on developmental neurotoxicity is more limited. bohrium.comresearchgate.net
There is concern for developmental neurotoxicity from this compound exposure based on evidence of neurotoxicity and increased incidence of microscopic lesions associated with neurotoxic effects observed at high doses in subchronic neurotoxicity studies. epa.govepa.gov Regulatory bodies have required developmental neurotoxicity studies for this compound to provide additional assurance regarding the dose-response relationship. epa.govepa.gov
Studies have investigated the effects of early-life exposure to this compound on brain function and behavior in adult mice. bohrium.com These studies suggest that low-level, chronic this compound exposure in early life may lead to impairments in learning and memory, potentially affecting neuronal and glial populations. bohrium.com
Modeling and Prediction of Environmental Fate and Exposure
Modeling is used to predict the environmental fate and potential exposure concentrations of this compound in various environmental compartments, such as air, water, soil, and sediment.
Environmental Fate Models
Environmental fate models are utilized to simulate the movement, transformation, and degradation of this compound in the environment. These models help assess the potential for this compound to persist, leach, runoff, or volatilize after application.
This compound is generally considered immobile in soil due to its strong affinity for soil and sediment, low water solubility, and low volatility. researchgate.netpsu.edu It is relatively stable at acidic and neutral pH but undergoes slow hydrolysis under alkaline conditions. researchgate.netpsu.edu Photolysis can also contribute to this compound degradation in water and soil. researchgate.netpsu.educcme.ca
Studies have used models like AGDISP to determine the deposition of this compound applied as a mosquito adulticide. epa.govnih.gov Environmental fate studies following truck-mounted applications of this compound have measured deposition and air concentrations to evaluate and refine these models. nih.gov These studies have shown that some models used in previous risk assessments may have overestimated environmental concentrations, while also highlighting inadequacies in certain models for predicting the fate of ultra-low-volume insecticides. nih.gov
The half-life of this compound in environmental compartments can vary depending on conditions. In stream water, the calculated half-life of this compound from aerial application was around 10.3 hours. psu.edu In soil, the half-life of trans-permethrin was estimated to be around 32-34 days, while cis-permethrin was more persistent with a half-life greater than 64 days in one study. psu.edu
Exposure Assessment Models
Exposure assessment models for this compound are crucial tools used to estimate the potential contact of humans and non-target organisms with the compound across various scenarios and routes. These models integrate data on this compound's environmental fate, transport, and usage patterns with information on human behavior and physiology or ecological characteristics. The goal is to quantify exposure levels, which can then be used in risk assessment processes.
Various modeling approaches are employed, ranging from screening-level models to more complex physiologically based kinetic (PBK) or pharmacokinetic (PBPK) models. PBK models are particularly useful as they describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a biological system, allowing for the estimation of internal dose metrics from external exposure oup.commdpi.comresearchgate.netplos.orgnih.gov. These models often account for different routes of exposure, including oral, dermal, and inhalation pathways oup.complos.orgnih.gov.
High-throughput exposure models, such as the U.S. EPA's Stochastic Human Exposure and Dose Simulation (SHEDS) model, are also utilized, sometimes in conjunction with PBK models, to estimate aggregate exposure across multiple sources and pathways mdpi.com. These models can incorporate data from sources like national health and nutrition surveys (e.g., NHANES) that include biomonitoring data on this compound metabolites mdpi.com.
Toxicokinetic models specifically link external this compound exposure to the concentrations of its metabolites in biological matrices, such as urine. Commonly measured urinary metabolites used in biomonitoring and model validation include cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis- and trans-DCCA) and 3-phenoxybenzoic acid (3-PBA) researchgate.netplos.orgnih.gov. These models can help reconstruct absorbed doses from measured biomarker data plos.org.
Generic Risk Assessment Models (GRAM) are also applied, particularly in the context of exposure from insecticide-treated materials like mosquito nets. These models consider factors such as the total concentration of insecticide on the material and transfer coefficients to estimate dermal exposure during use and washing who.int.
Environmental fate and transport models are also integral to assessing exposure, especially for non-target organisms and indirect human exposure routes. These models simulate the movement and transformation of this compound in different environmental compartments like soil, water, and air, considering processes such as degradation (e.g., hydrolysis, photolysis, biodegradation), volatilization, and adsorption to soil and sediment who.intccme.caepa.govregulations.gov. Specific models like AGDISP may be used to model spray drift and deposition in scenarios like mosquito adulticide applications epa.gov.
Detailed research findings from studies employing these models provide insights into exposure levels under different conditions. For instance, studies using toxicokinetic models and biomonitoring data have estimated median daily intakes of this compound in populations nih.gov. Comparisons between model predictions and measured metabolite levels in human studies have shown that models can generally perform well in estimating personal exposure, although variations can occur due to factors like the rate of loss of this compound from surfaces and individual biological differences researchgate.net.
Data from modeling studies can be presented in various formats, including estimated exposure values for different populations or scenarios, and comparisons between modeled and measured internal dose metrics.
These models, supported by experimental data and biomonitoring, are continuously refined to improve the accuracy of this compound exposure assessments across diverse scenarios.
Chemical Synthesis and Stability Research
Optimization of Permethrin (B1679614) Synthesis Pathways
The synthesis of this compound primarily involves the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Numerous synthetic routes have been developed for the production of the acid precursor, often referred to as the dichlorovinyl (DV) acid nih.govnih.gov. One variation of the conventional chrysanthemic acid synthesis involves the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst, followed by hydrolysis of the resulting ester to the free acid nih.govbme.hu. The cis- and trans-isomers of the acid can be separated by selective crystallization nih.gov. The final step typically involves the coupling of the DV-acid or its acid chloride with 3-phenoxybenzyl alcohol nih.govwikipedia.orggoogle.comjustia.com. A patent describes a process for preparing substantially pure this compound by coupling 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in a suitable solvent google.comjustia.com. Promising procedures for this compound synthesis have also been developed starting from halogen-containing alkenoic acids researchgate.net.
Enhancement of this compound Stability
This compound exhibits notable stability characteristics, being stable to heat and more stable in acidic conditions compared to alkaline media, with optimal stability around pH 4 nih.govmdpi.com. While some photochemical degradation has been observed in laboratory studies, field data indicate that this does not significantly compromise its biological performance nih.gov. The incorporation of a dichlorovinyl substituent in place of the isobutenyl group, present in earlier pyrethroids, significantly enhanced this compound's photostability who.int. Despite its relative stability, research continues to explore methods for further enhancement, particularly addressing limitations in certain applications etsu.edu. Studies aim to enhance this compound's stability through optimized synthesis routes etsu.edu.
Role of Catalysts in Synthesis and Stability (e.g., Rhodium Amide Complexes)
Catalysts play a crucial role in both the synthesis and potential stability enhancement of this compound. In the synthesis of the DV-acid precursor, copper catalysts are employed in the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate nih.govbme.hu. For the final esterification step, bases like tetraisopropyl titanate or sodium ethylate may be used wikipedia.org. Beyond synthesis, research is investigating the use of catalysts to improve this compound's stability. Rhodium amide complexes, for instance, are being studied for their potential to enhance this compound's stability through optimized synthesis etsu.edu. Preliminary findings suggest that these rhodium amide catalysts can improve this compound's degradation resistance while maintaining its effectiveness as an insecticide etsu.edu. This research compares the efficiency and stability improvements offered by rhodium amide catalysts relative to standard rhodium acetate (B1210297) catalysts etsu.edu.
Synthesis of this compound Metabolites for Research and Identification
This compound undergoes metabolic transformation in biological systems, primarily through ester hydrolysis, yielding inactive metabolites that are subsequently excreted drugbank.com. Key metabolites include 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (Cl2CA) acs.orgresearchgate.net. For research purposes, particularly in biomonitoring and toxicological studies, the synthesis of these metabolites and their conjugates is essential acs.orgnih.govnih.gov. Metabolite standards, such as 3-PBA and Cl2CA β-glucuronide, have been successfully synthesized using both chemical and enzymatic methods acs.orgnih.gov. These synthesized metabolites are crucial for developing analytical methods, such as high-performance liquid chromatography (HPLC), to identify and quantify this compound metabolites in biological samples nih.govnih.gov.
Development of Novel this compound Formulations
The inherent low water solubility of this compound presents challenges in developing effective and cosmetically acceptable formulations for various applications nih.govkarger.com. Consequently, significant effort has been directed towards the development of novel formulations to improve its dispersion, stability, and delivery. Beyond traditional formulations like emulsifiable concentrates and wettable powders used in agriculture, research has explored advanced delivery systems. Novel formulations such as proniosomes, which are vesicular carriers, have been developed and evaluated annals-parasitology.euinnovareacademics.in. These proniosomes can be dispersed in bases like topical powders and microemulsion-based hydrogels, offering potential improvements in entrapment efficiency and drug release characteristics innovareacademics.in. Nanothis compound formulations, utilizing nanosized this compound as the active component, have also been investigated with the aim of enhancing penetration, stability, and solubility researchgate.net. These novel formulations seek to optimize the performance of this compound in different application contexts annals-parasitology.euinnovareacademics.in.
Public Health and Agricultural Applications: Research Perspectives
Vector-Borne Disease Control Research
Permethrin (B1679614) plays a significant role in strategies aimed at controlling vectors that transmit diseases. Its effectiveness has been evaluated in various contexts, particularly in relation to mosquito control. Studies have investigated the susceptibility of mosquito species like Anopheles gambiae s.l. and Aedes aegypti to this compound, with some research indicating susceptibility in certain ecological zones. ajol.info Reducing human-vector contact through chemical insecticides is considered a key method for preventing diseases such as malaria, yellow fever, dengue hemorrhagic fever, and bancroftian filariasis. ajol.info
Long-Lasting Insecticidal Nets (LLINs) and this compound-Treated Clothing Efficacy
This compound-treated clothing has also been utilized for personal protection against bites from a variety of arthropods, including ticks, chigger mites, sandflies, and mosquitoes. ntu.edu.sgnih.gov This method has been used by military personnel and in recreational activities for many years. nih.gov Studies have shown high bite protection against a range of biting arthropods. For example, this compound has displayed high bite protection against ticks (97%) and mites (74%). ntu.edu.sg Testing with mosquitoes has shown variable effectiveness depending on the species, ranging from high protection against Stegomyia albopictus (100%) to lower protection against Culex sitiens (37%). ntu.edu.sg Intervention trials using this compound-treated clothing and bedding have demonstrated reductions in malaria transmission, with one study showing a 69% reduction. ntu.edu.sg A pilot study assessing long-lasting this compound-impregnated clothing for tick bite prevention among outdoor workers reported a 93% reduction in the total incidence of tick bites compared to standard prevention measures. nih.gov The efficacy of this compound-impregnated uniforms against diurnal mosquitoes under field conditions has also been investigated, showing significant protection against the bites of Culex and Aedes mosquitoes. als-journal.com
Data on the efficacy of this compound-treated materials against different arthropods:
| Arthropod Species | Material Type | Observed Efficacy / Protection | Source |
| Ticks | Treated clothing | 97% bite protection | ntu.edu.sg |
| Mites | Treated clothing | 74% bite protection | ntu.edu.sg |
| Stegomyia albopictus | Treated clothing | 100% bite protection | ntu.edu.sg |
| Culex sitiens | Treated clothing | 37% bite protection | ntu.edu.sg |
| Malaria vectors (Anopheles culicifacies, A. fluviatilis) | Olyset nets (LLINs) | 65-70% reduction in malaria incidence | researchgate.net |
| Anopheles gambiae | Olyset Plus (LLIN) | Better efficacy than standard Olyset Net against resistant populations | plos.org |
| Ticks | Treated clothing | 93% reduction in tick bites | nih.gov |
| Culex and Aedes mosquitoes | Treated uniforms | 91% protection against bites | als-journal.com |
The durability of LLINs and treated clothing is a key factor in their long-term effectiveness. Studies evaluate the retention of insecticide and physical integrity over time and after washing. scilit.commednexus.org New technologies, such as microencapsulation, are being explored to prolong the activity of insecticides on clothing and overcome the reduction in efficacy due to washing, UV exposure, and wear and tear. nih.gov
Pest Management in Agriculture: Efficacy and Environmental Considerations
This compound is a broad-spectrum synthetic pyrethroid insecticide used in agriculture for controlling a wide range of insect pests on various crops, including alfalfa, almonds, corn, cotton, lettuce, and soybeans. researchgate.net It is effective against pests such as alfalfa weevils, armyworms, leafhoppers, European corn borers, and stink bugs. researchgate.net this compound was among the first photostable pyrethroid insecticides developed for the agro-chemical industry. oup.com Its broad spectrum of targets makes it beneficial, especially as the agricultural industry has seen a reduction in the availability of other insecticides. epa.gov
Research also addresses the environmental considerations of this compound use in agriculture. This compound is a nonpolar chemical with low water solubility and a high affinity for soil and sediment, making it generally immobile in soil. researchgate.net It degrades in soil with a half-life typically of 28 days or less, with the trans isomer degrading faster than the cis isomer. who.int While this compound is highly toxic to freshwater and estuarine aquatic organisms in laboratory settings, field studies have not reported fish kills, potentially due to its strong adsorption to sediments and rapid degradation. epa.govwho.int However, agricultural and public health scenarios have shown potential for chronic risks to aquatic organisms. epa.gov this compound is also highly toxic to honeybees and other beneficial insects. epa.gov The potential for risk to terrestrial and aquatic plants is not well-assessed due to a lack of toxicity data, but toxicity would not be related to its neurotoxic mode of action as plants lack neural networks. epa.gov
Studies on the environmental fate of this compound indicate that while it is relatively stable at acidic and neutral pH, it hydrolyzes slowly under alkaline conditions and is moderately susceptible to photolysis. researchgate.net Microorganisms capable of biodegrading this compound exist, but the degradation products can be potentially toxic aromatic compounds, an area requiring more extensive study. mdpi.com
Research on the efficacy of this compound in agricultural settings includes evaluating its performance against specific pests and the duration of its residual activity. For example, studies have examined the susceptibility of Alphitobius diaperinus (lesser mealworm beetle) to this compound-treated surfaces, noting variations in efficacy based on the surface type and beetle population. nih.gov Another study investigated the residual efficacy of this compound trunk sprays against ambrosia beetles, finding that this compound consistently reduced attacks for at least 4 weeks. nih.gov
Resistance in Clinical Scenarios (e.g., Scabies, Lice)
The development of resistance to this compound in clinical settings, particularly in the treatment of scabies and head lice, is a growing concern. mdpi.comoup.commyspecies.info
Research on Scabies Treatment Failure and Mite Susceptibility
This compound 5% cream is a first-line treatment for scabies, but increasing reports of unsatisfactory responses and treatment failures suggest emerging resistance in Sarcoptes scabiei mites. mdpi.comactasdermo.orgactasdermo.org Studies from various regions, including Australia, Austria, and Italy, have documented reduced susceptibility of scabies mites to this compound based on clinical observations and laboratory evidence. mdpi.comactasdermo.org A systematic review and meta-analysis of scabies treatment failure studies from 1983 to 2021 indicated that this compound treatment failure prevalence increased significantly over time, hinting at decreasing mite susceptibility. oup.comresearchgate.net The pooled prevalence of treatment failure for this compound in this review was 10.8%. oup.com
Research into the mechanisms of this compound resistance in scabies mites has identified genetic mutations in the mites' voltage-gated sodium channels (VGSCs) and enhanced activity or expression of the detoxifying enzyme glutathione (B108866) S-transferase (GST) as main contributors. mdpi.comnih.govresearchgate.net Studies have linked specific VGSC mutations to this compound resistance in S. scabiei var. Canis. nih.gov A study in Türkiye analyzing scabies cases with ineffective this compound treatment found that 43.3% of mites exhibited mutated VSSC genes, highlighting the importance of detecting genotypic resistance in phenotypically resistant cases. dergipark.org.tr
Despite the evidence of increasing resistance, some cases of treatment failure may be attributed to factors other than true resistance. nih.govresearchgate.net
Pseudo-resistance Phenomena
Pseudo-resistance refers to apparent treatment failure that is not due to a genetic change in the target organism leading to reduced susceptibility, but rather to other factors. In the context of this compound treatment for scabies, several factors can contribute to pseudo-resistance. nih.govresearchgate.netresearchgate.net These include inadequate counseling of patients by healthcare providers, resulting in a lack of understanding of the treatment protocol. researchgate.net Incorrect application of the treatment, such as using an insufficient quantity of this compound cream or applying it for a duration shorter than recommended, is another common cause. nih.govresearchgate.netjidc.org Suboptimal adherence and compliance by patients to the treatment regimen, including the crucial repeat application after 7-14 days, can also lead to persistent infestation. nih.govresearchgate.net Additionally, reduced bioavailability of the prescribed treatment may play a role. nih.govresearchgate.net Factors like single application, applying the drug for only 6-8 hours instead of the recommended time, failure to treat specific areas like subungual folds, and stopping treatment due to side effects like irritant contact dermatitis can also contribute to pseudo-resistance. researchgate.netjidc.org Some cases initially perceived as this compound resistance have been successfully treated with alternative topical treatments, suggesting that issues other than true resistance were the cause of the initial treatment failure. mdpi.com
Research indicates that while true genetic resistance is occurring, a significant portion of observed treatment failures might be explained by these factors contributing to pseudo-resistance. nih.govresearchgate.net
Future Research Directions
Advanced Molecular and Genomic Studies on Resistance
Understanding and mitigating insecticide resistance is a critical area for future permethrin (B1679614) research. Advanced molecular and genomic approaches are essential to unravel the complex mechanisms underlying resistance in target organisms, particularly insect vectors.
Future studies should delve deeper into the genetic basis of this compound resistance. Research has already identified key mechanisms, including mutations in the voltage-gated sodium channel (VGSC) gene, often referred to as kdr (knockdown resistance) mutations, and enhanced metabolic detoxification mediated by enzymes such as cytochrome P450s, esterases, and glutathione-S-transferases (GSTs) mdpi.comnih.govmdpi.comresearchgate.net. Genomic studies have revealed single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) associated with this compound resistance in mosquito species like Aedes aegypti and Anopheles funestus mdpi.comnih.govresearchgate.netverixiv.orgpeercommunityjournal.org. For instance, studies on Aedes aegypti have identified a high association between kdr and mutations at VGSC, as well as moderate associations with other target site, detoxification, and cuticle protein genes nih.govresearchgate.net. Research on Anopheles funestus has uncovered novel overexpressed genes and variants, including a CPR-mediated intense resistance mechanism verixiv.org.
Future research should focus on integrating various 'omics' approaches, including genomics, transcriptomics, proteomics, and metabolomics, to gain a more holistic understanding of resistance mechanisms mdpi.com. While genomic and transcriptomic studies have provided insights, the fields of epigenomics, proteomics, and metabolomics in relation to insecticide resistance are less explored and warrant further investigation mdpi.com. Identifying the specific genes and genetic changes associated with different resistance phenotypes (e.g., knockdown resistance, recovery) is a crucial step in developing genetic markers for resistance surveillance nih.govresearchgate.net. Further research is also needed to validate the functional roles of identified detoxification genes and their potential as genomic markers nih.govresearchgate.net. Studies examining the entire CPR gene can help elucidate the relationship between promoter duplication and gene regulation in intense resistance verixiv.org. Deciphering the adaptive value and dynamics of genomic duplications affecting detoxification enzyme clusters in natural mosquito populations also deserves further work peercommunityjournal.org.
Long-term Epidemiological Studies on Human Health Outcomes
Given the widespread use of this compound, long-term epidemiological studies are necessary to assess potential human health outcomes from prolonged or repeated exposure. While some studies have explored associations between pyrethroid exposure and various health effects, the findings are often inconclusive, and more robust data are needed nih.govtandfonline.comepa.gov.
Future research should also focus on developing and applying advanced exposure assessment tools and methodologies, such as physiologically based kinetic (PBK) models and high-throughput models, integrated with biomonitoring data, to better estimate human exposure and internal dose nih.govmdpi.com. These models can enhance human health risk assessments and inform children's health research nih.govmdpi.com. Future case studies could consider different populations, lifestages, and regions, and include sensitivity and uncertainty analyses to identify key factors and data gaps for future data collection efforts nih.gov.
Refined Environmental Risk Assessment Methodologies
This compound's presence in the environment and its potential impact on non-target organisms necessitate refined environmental risk assessment methodologies. This compound is known to be highly toxic to fish and aquatic invertebrates epa.gov.
Future research should focus on improving the accuracy and comprehensiveness of environmental risk assessments. While current approaches often rely on estimating the probability of exposure exceeding toxicological criteria, there are uncertainties in the results due to limitations in available toxicological data for various organisms, particularly benthic organisms researchgate.net. Further research is needed on the toxicological studies of benthic organisms to address this data gap researchgate.net.
Studies evaluating the ecological risk of sediment-associated this compound using models like toxic unit (TU) and species sensitivity distribution (SSD) highlight the need for improved models researchgate.net. Although SSD for benthic habitats may be more suitable, uncertainties remain due to insufficient toxic data for benthic organisms researchgate.net. Refined methodologies should consider the complex environmental fate and transport of this compound, including its degradation in soil and water, and its potential to accumulate in sediment researchgate.netwho.int. The development of more sustainable and targeted this compound applications is a growing trend, driven by the need to minimize environmental impact and protect non-target organisms openpr.com.
Novel Approaches for Sustainable this compound Use and Alternatives
The challenges posed by this compound resistance and environmental concerns underscore the need for novel approaches to ensure sustainable this compound use and to develop effective alternatives.
Future research should explore strategies to enhance the effectiveness of this compound while minimizing the development of resistance. This could involve investigating the use of synergists that can disrupt resistance pathways, such as enhancing this compound penetration or inhibiting detoxification enzymes mdpi.com. Clinical evidence is needed to demonstrate the safety and increased effectiveness of combining this compound with other treatments, and whether such combinations delay the onset of resistance mdpi.com.
Research into alternative pest control methods is also crucial. There is a growing demand for organic and natural alternatives to synthetic insecticides like this compound, driving innovation in this area openpr.com. Novel approaches include the development of biological control agents, biopesticides, and integrated pest management (IPM) strategies openpr.com. For vector control, research is ongoing to develop more durable and sustainable alternatives to this compound-treated bed nets, including those made from biodegradable and renewable materials researchgate.net. Natural compounds like p-menthane-3,8-diol (B45773) (PMD), derived from plant sources, are being explored as effective and sustainable insect repellents that can offer protection comparable to or even exceeding that of synthetic chemicals in some scenarios theye.co.uk.
Future research should also consider the regulatory landscape and the need for companies to comply with evolving standards for pesticide use and environmental protection openpr.com. The development and adoption of alternatives will depend on their availability, affordability, and demonstrated efficacy compared to this compound-based products openpr.com.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining permethrin’s neurotoxic mechanism of action in non-target organisms?
- Answer: To study this compound’s neurotoxic effects, voltage-clamp electrophysiology is widely used to measure sodium channel kinetics in neuronal cells. For in vivo models, larval zebrafish or insect nerve preparations can be exposed to this compound (1–100 µM), followed by electrophysiological recordings to assess hyperexcitation and paralysis. Synergistic assays with oxidase inhibitors (e.g., piperonyl butoxide) help distinguish metabolic resistance pathways .
Q. How are appropriate this compound concentrations selected for acute toxicity testing in aquatic models?
- Answer: Follow OECD Guideline 236 (Fish Embryo Acute Toxicity Test) using semi-static exposure systems. Start with a range-finding test (e.g., 0.1–50 mg/L) to identify the LC₅₀. For definitive testing, use five concentrations spaced logarithmically (e.g., 1, 2.5, 5, 10, 25 mg/L) with 20 embryos per group. Mortality and teratogenicity are assessed at 96 hours, with solvent controls (e.g., acetone ≤0.01% v/v) to validate results .
Q. What analytical methods validate this compound purity and stability in laboratory formulations?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm) is standard. Use a C18 column and mobile phase of acetonitrile/water (70:30 v/v). For stability studies, store this compound solutions in amber glass at 4°C and analyze degradation products (e.g., trans-permethrin isomers) weekly. Gas chromatography-mass spectrometry (GC-MS) confirms trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data between rodent models?
- Answer: Discrepancies between mouse (positive) and rat (negative) carcinogenicity studies arise from species-specific metabolic pathways. Address this by:
- Conducting comparative pharmacokinetic studies to quantify this compound metabolites (e.g., 3-phenoxybenzoic acid) in both species.
- Using transgenic rodent models (e.g., Tg.rasH2 mice) to assess tumorigenic potential at human-relevant doses.
- Applying benchmark dose (BMD) modeling to refine risk assessment .
Q. What statistical approaches are used to analyze this compound resistance inheritance in pest populations?
- Answer: For resistance genetics, perform reciprocal crosses between resistant (R) and susceptible (S) insect strains. Use probit analysis to calculate LC₅₀ values for F1, F2, and backcross progeny. Chi-square tests determine if mortality ratios fit monogenic (e.g., 1:1) vs. polygenic models. Resistance ratios (RR = LC₅₀_R / LC₅₀_S) >10 indicate strong selection pressure .
Q. How should multi-generational exposure effects be evaluated in this compound toxicology studies?
- Answer: Design a three-generation (F0–F2) study with continuous low-dose exposure (e.g., 1–10 µg/L in drinking water). Assess endpoints like lysoPC levels (lipidomic markers) in brain/liver tissues using ANOVA with factors: treatment, generation, and sex. Post-hoc Tukey tests identify intergenerational differences. Include recovery groups to evaluate reversibility of effects .
Q. What methodologies improve exposure assessment in human epidemiological studies on this compound?
- Answer: Combine questionnaire data with biomonitoring of urinary metabolites (3-phenoxybenzoic acid). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Adjust for creatinine levels and covariates (e.g., occupation, diet). For thyroid cancer risk analysis, employ Cox proportional-hazards models with this compound exposure quartiles as time-dependent variables .
Data Interpretation & Contradictions
Q. How to address conflicting results between in vitro and in vivo genotoxicity assays for this compound?
- Answer: In vitro positive results (e.g., micronucleus assays) may lack in vivo relevance due to metabolic differences. Follow OECD 474 (micronucleus test) and OECD 471 (Ames test) with S9 liver enzyme activation. If contradictions persist, conduct comet assays on liver/kidney cells from exposed rodents to assess DNA damage in situ .
Q. What experimental controls are critical when studying this compound’s endocrine-disrupting effects?
- Answer: Include positive controls (e.g., 17β-estradiol for estrogenic activity, flutamide for anti-androgenic effects). Use hormone-free animal feed to avoid confounding. For in vitro receptor-binding assays, validate with siRNA knockdown of target receptors (e.g., thyroid hormone receptor-α). Normalize data to solvent controls and sham-exposed cohorts .
Methodological Resources
-
Data Tables:
Endpoint Method Reference Acute Toxicity OECD 236 (Fish Embryo Test) Carcinogenicity NTP 2-Year Bioassay (Rodents) Metabolite Quantification LC-MS/MS (Urine) -
Key Journals for Protocols:
- Environmental Toxicology and Chemistry (OECD guideline updates).
- Journal of Agricultural and Food Chemistry (resistance mechanisms).
- Toxicological Sciences (carcinogenicity risk assessment).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
